molecular formula C10H10O3 B1353384 Methoxycinnamic acid

Methoxycinnamic acid

Cat. No.: B1353384
M. Wt: 178.18 g/mol
InChI Key: CNXZMGRWEYQCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycinnamic acid (4-MCA, p-MCA) is a prominent plant-derived phenylpropanoid recognized for its diverse therapeutic and research applications. This compound is a key intermediate in synthesizing pharmaceuticals like the anti-adrenergic drug Esmolol and is also used in cosmetic UV absorbers and fragrances . In pharmacological research, 4-MCA demonstrates significant potential. A 2025 study identified it as a corticotropin-releasing factor type 1 receptor (CRFR1) antagonist, showing efficacy in ameliorating post-traumatic stress disorder (PTSD)-like behaviors in mice by regulating the CRH-CRFR1-PKA-CREB signaling pathway in the amygdala . It also exhibits antidiabetic properties by stimulating insulin secretion from pancreatic β-cells through increased calcium influx via L-type Ca²⁺ channels . Furthermore, 4-MCA shows promise in cancer research, displaying anti-inflammatory and anticancer effects against 1,2-dimethylhydrazine-induced rat colon carcinogenesis by modulating NF-κB and pro-apoptotic pathways . In microbiology, 4-MCA displays potent antimicrobial activity. Recent research highlights its effectiveness, both alone and in synergy with colistin, against colistin-resistant Acinetobacter baumannii by increasing membrane permeability and inhibiting biofilm formation . It also acts as an antifungal agent and synergist with natamycin against Aspergillus fumigatus keratitis, inhibiting fungal cell wall synthesis and disrupting membrane permeability . Emerging applications include tissue engineering, where 4-MCA has been shown to promote osteogenesis by increasing levels of the key bone transcription factor Runx2 in mouse mesenchymal stem cells, making it a promising agent for bone regeneration scaffolds . Advanced delivery systems, such as nanostructured lipid carriers (NLCs), have been developed to enhance the skin penetration and dermal delivery of 4-MCA, improving its bioavailability for topical applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methoxy-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)

InChI Key

CNXZMGRWEYQCOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Methoxycinnamic Acid

The presence of methoxycinnamic acid is well-documented across a diverse range of plant species. It exists in different isomeric forms, with the para-methoxycinnamic acid (p-MCA) being one of the most studied. mdpi.com

Identification in Specific Botanical Sources

This compound has been identified in numerous plants, often as a component of their complex secondary metabolite profiles. For instance, p-methoxycinnamic acid is found in common dietary sources such as coffee (Coffea arabica), peanuts (Arachis hypogaea), and various cereal plants like buckwheat (Fagopyrum esculentum) and sorghum (Sorghum vulgare). mdpi.comnih.gov It is also a significant component of rice bran and brown rice grains (Oryza sativa L.). mdpi.comnih.gov

The compound's presence extends to a variety of medicinal and industrial plants. It has been isolated from the rhizomes of Kaempferia galanga (kencur) and Curcuma longa (turmeric). mdpi.comnih.govpublichealthinafrica.org Other notable plant sources include the leaves of pineapples (Ananas comosus), the roots of a banana species (Musa acuminata), and herbs like chamomile (Matricaria chamomilla). mdpi.com The compound is also found in plants from the Asteraceae, Scrophulariaceae, and Rutaceae families. mdpi.com Specifically, p-methoxycinnamic acid has been identified in Aquilegia vulgaris (Granny's Nightcap) and Scrophularia buergeriana (Buerger's Figwort). mdpi.comnih.gov The ortho- and meta- isomers are also present in nature, though less commonly reported than the para- isomer. mdpi.com For example, o-methoxycinnamic acid has been noted in Scutellaria barbata. kne-publishing.com

Table 1: Botanical Sources of this compound

Plant Species Common Name Family Isomer(s) Identified
Coffea arabica Coffee Rubiaceae p-Methoxycinnamic acid
Arachis hypogaea Peanut Fabaceae p-Methoxycinnamic acid
Fagopyrum esculentum Buckwheat Polygonaceae p-Methoxycinnamic acid
Oryza sativa L. Rice Poaceae p-Methoxycinnamic acid
Kaempferia galanga Kencur Zingiberaceae p-Methoxycinnamic acid
Curcuma longa Turmeric Zingiberaceae p-Methoxycinnamic acid
Ananas comosus Pineapple Bromeliaceae p-Methoxycinnamic acid
Musa acuminata Banana Musaceae p-Methoxycinnamic acid
Matricaria chamomilla Chamomile Asteraceae p-Methoxycinnamic acid
Aquilegia vulgaris Granny's Nightcap Ranunculaceae p-Methoxycinnamic acid
Scrophularia buergeriana Buerger's Figwort Scrophulariaceae p-Methoxycinnamic acid
Scutellaria barbata Barbed Skullcap Lamiaceae o-Methoxycinnamic acid

Variability Across Plant Tissues and Developmental Stages

The concentration and distribution of this compound can vary significantly between different tissues of the same plant and throughout its developmental stages. For example, in the peanut plant (Arachis hypogaea), the production of phenolic acids is part of a defensive response and can differ between organs at early growth stages. sigmaaldrich.com In Scutellaria barbata, the total flavonoid content, which includes related phenolic compounds, is highest in the leaves, followed by tender stems, roots, old stems, and flowers. ljmu.ac.uk While specific quantitative data on the variability of this compound itself across tissues and developmental stages is not extensively detailed in the provided search results, the patterns observed for related phenylpropanoids suggest that its levels are likely to be dynamic and dependent on the physiological state and specific organ of the plant.

De Novo Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to primary and secondary metabolic pathways within the plant, originating from carbohydrate metabolism.

Shikimate Pathway Precursors and Intermediates in this compound Synthesis

The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. taylorfrancis.comnih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. bioone.orgmdpi.com Through a series of enzymatic reactions, this leads to the formation of chorismate, which serves as a crucial branch-point intermediate. bioone.orgresearchgate.net Chorismate is then converted to the aromatic amino acid L-phenylalanine, which is the primary precursor for the phenylpropanoid pathway. taylorfrancis.commdpi.com

Phenylpropanoid Pathway Involvement in this compound Formation

The phenylpropanoid pathway takes the L-phenylalanine generated from the shikimate pathway and channels it into the synthesis of a vast array of secondary metabolites, including this compound. nih.govbiorxiv.org The initial and committing step of this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. bioone.orgfrontiersin.org This is followed by a hydroxylation step catalyzed by cinnamic acid 4-hydroxylase (C4H), which adds a hydroxyl group to the para position of the phenyl ring, yielding p-coumaric acid. bioone.orgfrontiersin.org These initial steps are conserved across many plant species and form the gateway to the diverse world of phenylpropanoids. nih.gov

Enzymatic Transformations in this compound Biosynthesis

The final step in the formation of this compound from its hydroxylated precursor, such as p-coumaric acid, involves a methylation reaction. This transformation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). bioone.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group on the phenyl ring of a hydroxycinnamic acid. ird.fr

Specifically, for the synthesis of p-methoxycinnamic acid, an O-methyltransferase would act on p-coumaric acid. The enzyme Caffeic acid O-methyltransferase (COMT) is a well-known OMT in the phenylpropanoid pathway that methylates hydroxycinnamic acids. bioone.orgird.fr While COMT is often associated with the methylation of caffeic acid to produce ferulic acid, different OMTs with varying substrate specificities exist in plants. ird.fr The biosynthesis of p-methoxycinnamic acid in Anigozanthos preissii has been shown to involve an early O-methylation step, indicating that p-coumaric acid is methylated to p-methoxycinnamic acid before further downstream reactions. uni-rostock.deresearchgate.net This highlights the role of specific O-methyltransferases in directing the biosynthetic flux towards the formation of this compound.

Role of O-Methyltransferases in Aromatic Ring Modification

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway. The key transformation is the methylation of a hydroxyl group on the aromatic ring of a precursor molecule, a reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes facilitate the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the phenolic hydroxyl group of an acceptor molecule, such as p-coumaric acid or caffeic acid. tandfonline.comresearchgate.net

The specific product formed depends on the substrate specificity of the OMT. For instance, in the biosynthesis of ferulic acid, a Caffeic acid O-methyltransferase (COMT) specifically methylates the 3-hydroxyl group of caffeic acid. d-nb.info However, other OMTs are capable of methylating the 4-hydroxyl (para) position. Research on cell suspension cultures of Vanilla planifolia has shown that the formation of 4-methoxycinnamic acids is catalyzed by a catechol-4-O-methyltransferase, which is induced by kinetin. nih.gov This demonstrates a specific enzymatic route to para-methoxylated cinnamic acids.

Furthermore, studies on the biosynthesis of phenylphenalenones in the roots of Anigozanthos preissii have confirmed that 4-methoxycinnamic acid acts as a direct precursor. nih.gov Experiments using carbon-13 labeled substrates showed that the entire carbon skeleton of 4-methoxycinnamic acid, including its 4-O-methyl group, was incorporated as an intact unit into the final product. nih.govmpg.de This provides strong evidence for the direct O-methylation of a precursor like p-coumaric acid to form 4-methoxycinnamic acid within the plant.

Interestingly, some OMTs exhibit positional promiscuity. An O-methyltransferase (SynOMT) from the cyanobacterium Synechocystis sp. PCC 6803 was found to methylate not only the meta-hydroxyl position but also the para-position of various hydroxycinnamic acids, a function not typically seen in plant OMTs involved in lignification. nih.gov

Table 2: Examples of O-Methyltransferases in Phenylpropanoid Metabolism

EnzymeSource OrganismSubstrate(s)Product(s)Reference
Catechol-4-O-methyltransferaseVanilla planifoliaHydroxycinnamic acids4-Methoxycinnamic acids nih.gov
Caffeic acid O-methyltransferase (COMT)Triticum aestivum (Wheat)Caffeic acidFerulic acid d-nb.info
O-methyltransferaseBamboo (Phyllostachys)Caffeic acid, 5-Hydroxyferulic acidFerulic acid, Sinapic acid tandfonline.com
SynOMTSynechocystis sp. PCC 6803Hydroxycinnamic acids (e.g., 5-hydroxyferulic acid)para-methylated products nih.gov
MpaG' O-methyltransferasePenicillium brevicompactumDemethylmycophenolic acidMycophenolic acid researchgate.net
Stereochemical Aspects of Biosynthetic Routes

The stereochemistry of this compound is defined by the configuration of the C=C double bond in its propenoic acid side chain. This bond can exist as one of two geometric isomers: E (trans), where the phenyl and carboxyl groups are on opposite sides of the double bond, or Z (cis), where they are on the same side.

In nature, the biosynthetic pathways leading to cinnamic acid derivatives almost exclusively produce the E or trans isomer. This stereochemical preference is established at the very beginning of the phenylpropanoid pathway. The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. The subsequent enzymes in the pathway, including the hydroxylases and O-methyltransferases that lead to the various forms of this compound, act on this trans-configured substrate and maintain its stereochemistry.

Therefore, the naturally occurring form of this compound is predominantly trans-methoxycinnamic acid. This is supported by numerous studies that identify the isolated or synthesized compound specifically as the trans isomer. chemicalbook.comuva.esnih.gov For example, detailed spectroscopic analysis of 3-methoxycinnamic acid confirmed the structure of its stable conformers based on the trans configuration. uva.es

Table 3: Stereoisomers of this compound

IsomerConfigurationStructure (Example: p-methoxycinnamic acid)
(E)-p-Methoxycinnamic acidtransThe phenyl and carboxyl groups are on opposite sides of the C=C double bond. This is the predominant isomer produced biosynthetically.
(Z)-p-Methoxycinnamic acidcisThe phenyl and carboxyl groups are on the same side of the C=C double bond. This isomer is less common in nature.

Advanced Synthetic Methodologies and Derivatization Strategies for Methoxycinnamic Acid

Chemical Synthesis Approaches for Methoxycinnamic Acid

Chemical synthesis remains a primary route for producing this compound, offering scalability and control over the final product. Key classical reactions have been optimized and modernized to improve efficiency, yield, and environmental footprint.

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids. scite.ai The conventional approach for producing p-methoxycinnamic acid (p-MCA) involves the condensation of p-methoxybenzaldehyde with acetic anhydride (B1165640), using anhydrous sodium acetate (B1210297) as a base catalyst. ijrpr.comijarsct.co.in While effective, this method often requires high temperatures and long reaction times, which can lead to lower yields. ijarsct.co.in

To address these limitations, modern modifications often incorporate ultrasonic irradiation. In one study, p-MCA was synthesized by reacting p-methoxybenzaldehyde and acetic anhydride with a sodium acetate catalyst in a sonicator at 50°C for 60 minutes. ijrpr.comuns.ac.idresearchgate.net The use of ultrasonic waves generates cavitation bubbles in the reaction medium; the collapse of these bubbles creates localized high-pressure and high-temperature conditions that break chemical bonds and accelerate the reaction. researchgate.net This specific ultrasound-assisted synthesis yielded a white precipitate of p-MCA with a melting point of 172-175°C, although the reported yield was modest at 2.09%. ijrpr.comuns.ac.idresearchgate.net The mechanism involves the formation of a carbanion from acetic anhydride, which then attacks the carbonyl group of p-methoxybenzaldehyde, followed by dehydration and hydrolysis to yield the final product. scite.ai

Table 1: Perkin Reaction for p-Methoxycinnamic Acid Synthesis

Reactants Catalyst Conditions Yield (%) Reference
p-Methoxybenzaldehyde, Acetic Anhydride Sodium Acetate Sonication, 50°C, 60 min 2.09 uns.ac.id, ijrpr.com, researchgate.net

The Knoevenagel condensation is another cornerstone reaction for carbon-carbon bond formation, widely applied to the synthesis of cinnamic acid derivatives. umich.edu This method typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. umich.eduunsrat.ac.id

A significant modification is the Verley-Doebner variation, which employs pyridine (B92270) as both a solvent and catalyst, often with a co-catalyst like β-alanine. umich.eduunsrat.ac.id This procedure allows for the efficient condensation of p-anisaldehyde (4-methoxybenzaldehyde) with malonic acid to generate 4-methoxycinnamic acid. umich.edu

Further advancements have focused on developing greener and more efficient protocols. Sonochemical methods, which utilize ultrasonic waves, have been successfully applied. One such synthesis reacted anisaldehyde, malonic acid, and β-alanine in pyridine, sonicating the mixture for 60 minutes at an optimized temperature of 60°C to achieve a high yield of 92.71%. researchgate.net Another "green" approach describes a solvent-free Knoevenagel condensation using microwave irradiation, with ammonium (B1175870) acetate as the catalyst, to produce trans-4-methoxycinnamic acid from p-anisaldehyde and malonic acid. chemeducator.org Similarly, using polyphosphate ester as a mediator and catalyst under solvent-free microwave conditions has yielded 4-methoxycinnamic acid in 85% yield. researchgate.net

Table 2: Knoevenagel Condensation for this compound Synthesis

Reactants Catalyst/Mediator Conditions Yield (%) Reference
Anisaldehyde, Malonic Acid, β-Alanine Pyridine Sonication, 60°C, 60 min 92.71 researchgate.net
p-Anisaldehyde, Malonic Acid Ammonium Acetate Microwave, Solvent-free Not specified chemeducator.org
Aryl Aldehyde, Malonic Acid Polyphosphate Ester (PPE) Microwave, Solvent-free 85 researchgate.net

Beyond classical named reactions, contemporary research focuses on novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.net This technique has been employed to synthesize various derivatives from this compound. For instance, thiourea (B124793) derivatives were obtained from m-methoxycinnamic acid via microwave-assisted nucleophilic acyl substitution, achieving yields of 60-70%. utm.my

In another application, a series of benzamido-(4-methoxy)-N2-(arylidene)cinnamic acid hydrazides were synthesized by irradiating α-benzamido-(4-methoxy)cinnamalhydrazide with various aromatic aldehydes under microwave conditions. asianpubs.org Microwave heating was also used in the Claisen-Schmidt condensation, where p-methoxycinnamic acid was first converted to p-methoxybenzaldehyde before reacting further. The primary advantages of this technology are the rapid reaction rates and the potential for conducting reactions under solvent-free conditions, which aligns with the principles of green chemistry. chemeducator.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide a versatile and regiocontrolled route to cinnamic acid analogues. pcbiochemres.com The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net

This methodology is used industrially to produce esters like 2-ethylhexyl-4-methoxycinnamate, a common UV filter. The synthesis involves reacting 4-bromoanisole (B123540) with 2-ethylhexyl acrylate (B77674) using a palladium catalyst in a polar aprotic solvent. researchgate.net Various palladium systems have been explored to optimize this process. Research has demonstrated the use of Pd(OAc)₂ with PPh₃ in DMF at 120°C, achieving a 75% yield. Other systems include using palladium chloride (PdCl₂) as a catalyst under ultrasonic conditions with a phase transfer catalyst or employing diatomite-supported palladium nanoparticles. pcbiochemres.com A green protocol has been developed using a morpholine-based ionic liquid as a recyclable solvent for the Heck reaction between 4-bromoanisole and 2-ethylhexyl acrylate. researchgate.net These palladium-catalyzed methods are highly valued for their reliability in forming C-C bonds for the synthesis of various high-value cinnamic acid derivatives. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of this compound Analogues

Substrates Catalyst System Conditions Product Yield (%) Reference
3-Bromo-4-methoxyiodobenzene, Acrylic Acid Pd(OAc)₂, PPh₃ DMF, 120°C, 12h 3-Bromo-4-methoxycinnamic acid 75
Aryl Halides, Methyl Acrylate PdCl₂, TBAB, Na₂CO₃ Ultrasound, Water, RT Cinnamic acid esters Good pcbiochemres.com
4-Bromoanisole, 2-Ethylhexyl Acrylate Pd catalyst NMP, DMF 2-Ethylhexyl-4-methoxycinnamate >80 researchgate.net

Alternative Synthetic Routes and Novel Catalytic Systems

Microwave-Assisted Synthesis of this compound Derivatives

Enzymatic Synthesis and Biotransformation of this compound Derivatives

Enzymatic methods offer a green alternative to traditional chemical synthesis, operating under mild conditions and often exhibiting high selectivity, thereby minimizing by-products and degradation of temperature-sensitive compounds. mdpi.com

Lipases are particularly effective for the esterification of p-methoxycinnamic acid to produce valuable derivatives. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a frequently used biocatalyst for these reactions. mdpi.comnih.gov It has been successfully used to synthesize octyl methoxycinnamate (OMC) from p-methoxycinnamic acid and 2-ethylhexanol, achieving a 90% conversion within 24 hours at 80°C. nih.gov This enzyme also catalyzes the esterification of p-MCA with glycerol (B35011) in a solventless system to produce p-methoxycinnamate monoglyceride, a compound of interest for the cosmetics industry. mdpi.com Similarly, lipase from Thermomyces lanuginosus has been used to mediate the esterification of 4-methoxycinnamic acid and glycerol. scielo.org.co These enzymatic processes are advantageous as they proceed under moderate conditions, which is crucial for preserving the integrity of products like p-MCA esters. mdpi.com

Biotransformation using whole microbial cells provides another avenue for modifying this compound derivatives. For example, the fungus Aspergillus niger has been used to transform ethyl p-methoxycinnamate (EPMC), a major component of Kaempferia galanga rhizomes. researchgate.net This process results in the O-demethylation of EPMC to produce ethyl p-hydroxycinnamate. researchgate.net In a separate system, suspension cultures of Vanilla planifolia have been shown to metabolize 4-methoxycinnamic acid into 4-hydroxybenzoic acid, indicating a metabolic pathway involving side-chain degradation and demethylation. nih.gov

Lipase-Catalyzed Esterification of this compound

The enzymatic synthesis of this compound derivatives, particularly through lipase-catalyzed esterification, represents a significant advancement over traditional chemical methods. Lipases offer a green and economical alternative, facilitating reactions under milder conditions which is crucial for temperature-sensitive compounds like this compound esters. mdpi.comresearchgate.netacs.org This biocatalytic approach avoids the harsh acidic or basic catalysts and high temperatures associated with chemical synthesis. mdpi.com

Synthesis of Alkyl Methoxycinnamates

Lipase-catalyzed esterification is an effective method for producing various alkyl methoxycinnamates, which are valued for their properties, including as UVB absorbers in cosmetics. researchgate.netcosmeticsandtoiletries.com The synthesis typically involves the reaction of this compound, or a short-chain ester thereof, with an alcohol in the presence of a lipase.

A notable example is the synthesis of 2-ethylhexyl-p-methoxycinnamate, a common UVB-absorbing compound also known as octyl methoxycinnamate. researchgate.netresearchgate.netatamanchemicals.com In one study, this compound was synthesized through the esterification of p-methoxycinnamic acid with 2-ethylhexanol using Rhizopus oryzae lipase. researchgate.netnih.gov The process was optimized for molar ratio, solvent, temperature, and enzyme concentration, achieving a yield of 91.3% in 96 hours. researchgate.netnih.gov Another key derivative, isoamyl p-methoxycinnamate, has been efficiently produced via lipase-catalyzed transesterification of the naturally occurring ethyl ester of p-methoxycinnamic acid with isoamyl alcohol. cosmeticsandtoiletries.com

Research has also explored the synthesis of long-chain alkyl esters of p-methoxycinnamic acid through lipase-catalyzed esterification in solvent-free systems. mdpi.com For instance, the transesterification of methyl p-methoxycinnamate with oleyl alcohol has been studied using various immobilized lipases, with Candida antarctica lipase B (Novozym 435) achieving the highest conversion rate of 92%. mdpi.com

Table 1: Research Findings on Lipase-Catalyzed Synthesis of Alkyl Methoxycinnamates

Product Substrates Lipase Source Reaction System Conditions Conversion/Yield Reference(s)
2-Ethylhexyl-p-methoxycinnamate p-Methoxycinnamic acid, 2-Ethylhexanol Rhizopus oryzae Cyclo-octane 45°C, 96 h, 750 U lipase 91.3% yield researchgate.net, nih.gov
Isoamyl p-methoxycinnamate Ethyl p-methoxycinnamate, Isoamyl alcohol Lipase (unspecified) Transesterification Not specified Efficient conversion cosmeticsandtoiletries.com
Long-chain alkyl p-methoxycinnamates Methyl p-methoxycinnamate, Oleyl alcohol Candida antarctica lipase B (Novozym 435) Transesterification 80°C, 72 h 92% conversion mdpi.com
Production of Methoxycinnamate Monoglycerides

Glycerol-based methoxycinnamates are being explored as potential substitutes for common cosmetic ingredients like octyl-methoxycinnamate (OMC). mdpi.comcolab.ws The production of p-methoxycinnamate monoglyceride via lipase-driven esterification is a promising green alternative. mdpi.com This reaction involves the esterification of one molecule of p-methoxycinnamic acid (p-MCA) with one molecule of glycerol. mdpi.com

A successful process has been developed using Novozym 435, an immobilized industrial preparation of lipase B from Candida antarctica, under solventless conditions. mdpi.comcolab.wsresearchgate.net This enzymatic route operates under mild conditions, which is advantageous for preventing the degradation of the temperature-sensitive p-methoxycinnamic acid esters. mdpi.com Another study demonstrated the esterification of 4-methoxycinnamic acid and glycerol mediated by an immobilized lipase from Thermomyces lanuginosus in hexane (B92381) at 65°C, achieving a 34% substrate conversion. scielo.org.co This process was noted for being selective towards the monoester and simplifying the purification process. scielo.org.co

Enzymatic Interesterification for Phospholipid Conjugates of this compound

A novel biotechnological method has been developed for the synthesis of phospholipids (B1166683) structured with p-methoxycinnamic acid through enzymatic interesterification. mdpi.com This process involves the incorporation of p-methoxycinnamic acid into the phospholipid structure, creating a new functionalized molecule.

In a specific study, the interesterification of egg-yolk phosphatidylcholine with p-methoxycinnamic acid was catalyzed by an immobilized lipase. mdpi.com The research identified Novozym 435 as the most effective biocatalyst for this reaction among several tested lipase preparations. mdpi.com The study demonstrated that the extent of p-methoxycinnamic acid incorporation into the phospholipids was dependent on the reaction time, composition of the reaction mixture, and the amount of enzyme used. mdpi.com This enzymatic approach provides a targeted method for creating novel phospholipid conjugates of this compound.

Biocatalyst Selection and Process Optimization for this compound Derivatization

The success of enzymatic derivatization of this compound hinges on the appropriate selection of the biocatalyst and the optimization of reaction conditions.

Immobilized Enzyme Systems

Immobilized lipases are favored as biocatalysts due to their stability, reusability, and ease of separation from the reaction product. scielo.org.co Among the various commercially available preparations, immobilized lipase B from Candida antarctica (often under the trade name Novozym 435) is consistently reported as a highly effective and active biocatalyst for the esterification and transesterification of this compound and its derivatives. mdpi.commdpi.comacs.orgacs.org It has been successfully used in the synthesis of long-chain alkyl methoxycinnamates, methoxycinnamate monoglycerides, and phospholipid conjugates. mdpi.commdpi.comacs.org

Other immobilized lipases have also been utilized with varying degrees of success. Lipase from Rhizomucor miehei (Lipozyme RM IM) has shown moderate esterification activity, while lipase from Thermomyces lanuginosus (Lipozyme TL IM) generally exhibits lower activity for these specific reactions. mdpi.comacs.orgacs.org However, immobilized lipase from T. lanuginosus has been effectively used for synthesizing 4-methoxycinnamoylglycerol. scielo.org.co For the synthesis of 2-ethylhexyl-p-methoxycinnamate, lipase from Rhizopus oryzae has been employed effectively. researchgate.netresearchgate.net The choice of enzyme often depends on the specific substrates and desired product.

Solvent Systems and Reaction Conditions

The reaction medium is a critical parameter in the optimization of lipase-catalyzed derivatization. Many studies have focused on developing solvent-free systems, where the reaction proceeds in the absence of organic solvents, often under vacuum to remove the water produced during esterification. acs.orggoogle.com This approach is considered more environmentally friendly and can simplify downstream processing. colab.ws The enzymatic production of p-methoxycinnamate monoglyceride and various long-chain alkyl p-methoxycinnamates has been successfully achieved under solventless conditions. mdpi.comacs.orgcolab.ws

Alternatively, organic solvents can be used to improve substrate solubility and modify enzyme activity. Solvents that have been successfully employed include hexane, t-amyl alcohol, and cyclo-octane. researchgate.netscielo.org.co For example, the synthesis of 4-methoxycinnamoylglycerol was conducted in hexane, achieving a higher conversion than reported in some other systems. scielo.org.co The synthesis of 2-ethylhexyl-p-methoxycinnamate was optimized using cyclo-octane as the reaction solvent. nih.gov

Temperature is another key variable, with reactions typically carried out at moderate temperatures, ranging from 45°C to 80°C, to ensure enzyme stability while achieving a reasonable reaction rate. researchgate.netmdpi.comacs.org

Sophisticated Analytical and Spectroscopic Characterization of Methoxycinnamic Acid and Its Derivatives

Advanced Chromatographic Separations for Methoxycinnamic Acid Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts or synthetic reaction products, and for quantifying its presence.

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, is a primary method for the analysis of this compound. koreascience.krresearchgate.net This technique offers a simple, rapid, and accurate means of determining the concentration of p-methoxycinnamic acid. researchgate.net A common approach involves using a C18 reversed-phase analytical column. researchgate.netscirp.orgscielo.br

Separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the carboxylic acid remains in its protonated form. koreascience.krscielo.br For instance, one validated method uses a mobile phase of methanol and water (30:70) with a flow rate of 0.8 mL/min. researchgate.net Another established method employs a gradient of water and methanol (from 20% to 100% methanol over 30 minutes) at a flow rate of 1 mL/min. scirp.org Detection is commonly performed using a UV detector, with wavelengths set between 280 nm and 310 nm to capture the strong absorbance of the chromophore. koreascience.krscirp.org The entire analytical run time can be as short as 10 minutes, making it suitable for high-throughput analysis. researchgate.net

Table 1: Representative HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column µ-Bondapak C18 (3.9 mm x 300 mm) researchgate.netSPHERI-5 RP-18 (4.6 mm x 250 mm, 5 µm) koreascience.krDiscovery C18 (4.6 mm x 250 mm, 5 µm) scirp.org
Mobile Phase Methanol:Water (30:70) researchgate.netAcetonitrile and 0.05% TFA in Water koreascience.krMethanol and Water with 0.2% Acetic Acid (Gradient) scirp.org
Flow Rate 0.8 mL/min researchgate.netNot Specified1.0 mL/min scirp.org
Detection UV at 286 nm researchgate.netUV at 310 nm koreascience.krUV at 280 nm scirp.org
Analysis Time ~10 min researchgate.net~50 min koreascience.kr~30 min scirp.org

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, including this compound and its derivatives like ethyl p-methoxycinnamate. researchgate.net For the analysis of the acid itself, a derivatization step, such as silylation, is often employed to increase volatility and improve chromatographic peak shape. jyoungpharm.org However, direct analysis is also possible. unsrat.ac.id

In a typical GC-MS analysis, a capillary column such as an HP-5ms is used. chrom-china.com The oven temperature is programmed to ramp up, for example, from 150 °C to 290 °C, to ensure the separation of components in a mixture. chrom-china.com The separated compounds are then ionized, typically by electron impact (EI), causing predictable fragmentation. The mass spectrometer analyzes these fragments, producing a unique mass spectrum that serves as a molecular fingerprint. unsrat.ac.id For p-methoxycinnamic acid (molecular weight 178.18 g/mol ), the mass spectrum shows a characteristic base peak at m/z 178, corresponding to the molecular ion. unsrat.ac.id

Table 2: Typical GC-MS Parameters and Findings for p-Methoxycinnamic Acid

ParameterDescription
Instrument Gas Chromatograph coupled with Mass Spectrometer (GC-MS) unsrat.ac.id
Column HP5MS capillary column or similar jyoungpharm.org
Ionization Electron Impact (EI) at 70 eV core.ac.uk
Analysis Mode Selected Ion Monitoring (SIM) or Full Scan chrom-china.com
Molecular Ion (M+) m/z 178 unsrat.ac.id
Key Fragments m/z 161, 147, 133, 107, 77 unsrat.ac.id

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Techniques for this compound Structural Confirmation

Spectroscopy provides irrefutable evidence for the structural features of this compound, confirming the arrangement of atoms and functional groups within the molecule.

NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom. For trans-4-methoxycinnamic acid, spectra are often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgspectrabase.com

The ¹H NMR spectrum shows distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons. rsc.org The two vinylic protons (H-α and H-β) appear as doublets with a large coupling constant (J ≈ 16.0 Hz), which is characteristic of a trans configuration. umich.edu The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methoxy group protons appear as a sharp singlet. rsc.org

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methoxy carbon. rsc.orgchemicalbook.com

Table 3: ¹H and ¹³C NMR Data for trans-4-Methoxycinnamic Acid (in DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
12.1 (approx.)broad s-Carboxylic acid (-COOH)
7.62d8.4Aromatic (2H, ortho to C=C)
7.55d16.2Vinylic (1H, H-β)
6.96d8.4Aromatic (2H, ortho to -OCH₃)
6.68d15.9Vinylic (1H, H-α)
3.78s-Methoxy (-OCH₃)
¹³C NMR Chemical Shift (δ, ppm) Assignment
167.88Carbonyl (C=O)
160.98Aromatic (C-OCH₃)
143.77Vinylic (C-β)
129.95Aromatic (CH, ortho to C=C)
126.88Aromatic (C, attached to C=C)
116.56Vinylic (C-α)
114.38Aromatic (CH, ortho to -OCH₃)
55.30Methoxy (-OCH₃)
Data sourced from The Royal Society of Chemistry supplementary information and ChemicalBook. rsc.orgchemicalbook.com

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of p-methoxycinnamic acid displays several characteristic absorption bands. nih.gov A very broad peak in the region of 3600-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. nih.govdocbrown.info The sharp, strong absorption around 1680 cm⁻¹ is due to the C=O stretching of the α,β-unsaturated carboxylic acid. docbrown.info Other key peaks include C=C stretching vibrations for the alkene and the aromatic ring, and C-O stretching for the ether and carboxylic acid functionalities. docbrown.infomdpi.com

Table 4: Characteristic FTIR Absorption Bands for p-Methoxycinnamic Acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3600–2500O-H Stretch (broad)Carboxylic Acid nih.govdocbrown.info
~1680C=O Stretchα,β-Unsaturated Carbonyl docbrown.info
~1625–1630C=C StretchAlkene docbrown.infomdpi.com
~1580, 1500C=C StretchAromatic Ring docbrown.info
~1169, 1020C-O StretchEster/Ether researchgate.net
~830C-H Bendingp-Substituted Aromatic Ring researchgate.net

Mass spectrometry provides information about the molecular weight and structural features of a compound based on its fragmentation pattern upon ionization. For p-methoxycinnamic acid, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 178. unsrat.ac.idmassbank.jp The fragmentation pattern is highly characteristic and useful for structural confirmation.

Key fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in a prominent peak at m/z 161. unsrat.ac.id

Loss of a methoxy radical (-OCH₃): This cleavage leads to a fragment ion at m/z 147. unsrat.ac.id

Loss of a carboxyl radical (-COOH): This produces a fragment at m/z 133. unsrat.ac.id

Loss of the propenoic acid radical: This gives rise to a peak at m/z 107. unsrat.ac.id

Table 5: Major Mass Spectrometry Fragments for p-Methoxycinnamic Acid

m/z ValueIon IdentityDescription
178[C₁₀H₁₀O₃]⁺Molecular Ion (M⁺) unsrat.ac.id
161[M - OH]⁺Loss of hydroxyl radical unsrat.ac.id
147[M - OCH₃]⁺Loss of methoxy radical unsrat.ac.id
133[M - COOH]⁺Loss of carboxyl radical unsrat.ac.id
107[M - C₃H₃O₂]⁺Loss of propenoic acid radical unsrat.ac.id
77[C₆H₅]⁺Benzene ring fragment unsrat.ac.id

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Emerging Analytical Techniques for this compound Research

The continuous exploration of this compound and its derivatives in various scientific fields necessitates the development of more sophisticated, sensitive, and selective analytical techniques. Traditional methods, while reliable, are often enhanced or replaced by emerging technologies that offer improved performance in terms of speed, detection limits, and the ability to analyze complex samples. These advancements are crucial for applications ranging from quality control in cosmetics and food to detailed pharmacokinetic and mechanistic studies in biomedical research.

A significant trend in the analysis of this compound and its related compounds is the move towards miniaturized, rapid, and environmentally friendly methods. Key areas of innovation include the development of novel electrochemical sensors and biosensors, the application of advanced high-performance liquid chromatography (HPLC) and mass spectrometry (MS) combinations, and the use of powerful spectroscopic techniques for in-depth structural elucidation.

Electrochemical Sensors and Biosensors

Electrochemical sensors are gaining prominence for the determination of this compound derivatives, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), due to their high sensitivity, rapid response, and cost-effectiveness. bohrium.combohrium.com Research has focused on modifying electrode surfaces with nanomaterials to enhance analytical performance. For instance, a novel electrochemical sensor for ferulic acid was developed using a reduced graphene oxide-cadmium oxide (rGO-CdO) nanocomposite, which improved the oxidation signal fourfold compared to unmodified electrodes. bohrium.com The use of disposable and cost-effective pencil graphite (B72142) electrodes (PGE) has also been explored for the quantitative determination of ferulic acid, demonstrating a wide linear range and diffusion-controlled oxidation. bohrium.com

Biosensors represent another frontier, offering high specificity by employing biological recognition elements. An in-vivo E. coli biosensor has been engineered to detect substituted cinnamic acids, including ferulic acid. rsc.org This system is based on the FerC repressor protein, which controls the expression of a green fluorescent protein (eGFP) in the presence of the target analyte. rsc.org Such biosensors can detect substrates over a significant concentration range and are valuable for screening enzymatic processes, like the release of ferulic acid from biomass by feruloyl esterases. rsc.org The table below summarizes the performance of various emerging sensor technologies.

Sensor TypeAnalyteElectrode/PlatformLimit of Detection (LOD)Linear RangeReference
Electrochemical SensorFerulic AcidrGO-CdO/MOITF/CPELow (not specified)Certain dynamic range bohrium.com
Voltammetric SensorFerulic AcidPencil Graphite Electrode (PGE)0.4 µM0.4 µM - 1.0 mM bohrium.com
In vivo BiosensorFerulic Acid & AnaloguesE. coli with FerC repressorNot specified13-fold sensing range rsc.org
Electrochemical SensorDiclofenacBN-COOH@ZrO2/GO Composite0.0146 µMNot specified acs.org
Voltammetric SensorCapsaicinoids, Flavanones, FlavonolsGCE with electropolymerized phenolic acidsVaries by analyteVaries by analyte mdpi.com

This table is interactive. Click on the headers to sort.

Advanced Chromatographic and Mass Spectrometric Methods

High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of this compound and its derivatives. researchgate.net Emerging methods focus on improving separation efficiency, reducing analysis time, and enhancing detection sensitivity, often through coupling with advanced detectors like photodiode arrays (PDA) and mass spectrometers (MS).

A multiwavelength HPLC-PDA method has been developed for the simultaneous determination of 14 different phenolic acids, including 2-methoxycinnamic acid and 3-methoxycinnamic acid, in complex soil matrices. rsc.orgresearchgate.net This method utilizes different wavelengths for optimal detection of various compounds within a single run, achieving low detection limits and high accuracy. rsc.orgresearchgate.net Another study established a reversed-phase HPLC method for the quantitative determination of p-methoxycinnamic acid in Scrophulariae radix, completing the analysis within 50 minutes. koreascience.kr

The combination of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS), particularly with technologies like Quadrupole Time-of-Flight (Q-TOF), offers unparalleled specificity and sensitivity. An UHPLC-Q-TOF-MS/MS method using an in-source collision-induced dissociation (ISCID) approach allowed for the identification of 19 different metabolites with a cinnamic acid core from tobacco tissues. nih.gov This powerful technique enables the differentiation of isomers and the detailed profiling of cinnamic acid derivatives in complex biological samples. nih.gov Similarly, an UHPLC-MS/MS method was developed for the simultaneous pharmacokinetic study of cinnamaldehyde (B126680), cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood, showcasing the method's suitability for in vivo research. cornell.edu

MethodAnalyte(s)ColumnMobile PhaseDetectionKey FindingReference
HPLC-PDA14 Phenolic Acids (incl. 2- and 3-methoxycinnamic acid)Shim-pack VP-ODSAcetonitrile / 0.5% acetic acid (gradient)PDA (254, 280, 300, 320 nm)LOD: 0.003–0.239 mg/L rsc.orgresearchgate.net
UPLC-DAD-MS/MS20 Bioactive Components (incl. cinnamic acid derivatives)Not specifiedNot specifiedDAD-MS/MSSimultaneous analysis method established acs.org
UHPLC-Q-TOF-MS/MS19 Cinnamic Acid DerivativesNot specifiedAcetonitrile / 0.1% formic acid (gradient)Q-TOF-MS/MS with ISCIDIdentification of 19 metabolites in plant tissues nih.gov
HPLCp-Methoxycinnamic AcidSPHERI-5 RP-18Acetonitrile / 0.05% TFAUV (310 nm)Quantitative determination in herbal medicine koreascience.kr
UHPLC-MS/MSCinnamaldehyde, Cinnamic Acid, 2-Methoxycinnamic AcidThermo Scientific C18Not specifiedESI-MS/MSPharmacokinetic study in rat blood cornell.edu

This table is interactive. Click on the headers to sort.

Novel Spectroscopic Approaches

Beyond routine identification, emerging spectroscopic techniques provide deeper insights into the molecular structure and properties of this compound derivatives. Circular Dichroism (CD) spectroscopy, for instance, has been employed in a novel microanalytical method for oligosaccharides. nih.gov In this approach, monosaccharide subunits are derivatized with 4-methoxycinnamate, which acts as an exciton-coupling chromophore, allowing for the determination of sugar structures and linkage patterns based on their unique CD spectra. nih.gov

Advanced nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques are also being applied. The synthesis and characterization of new 1,3,4-thiadiazole (B1197879) derivatives incorporating 2- and 3-methoxy cinnamic acids were supported by detailed spectroscopic analysis, including FT-IR, ¹H NMR, and ¹³C NMR, and corroborated by quantum chemical calculations. researchgate.net These combined experimental and theoretical approaches provide a comprehensive understanding of the molecular geometry and electronic structure.

Proteomics in this compound Research

A truly emerging area is the application of proteomics to understand the biological effects of this compound derivatives. Isobaric tags for relative and absolute quantitation (iTRAQ) is a quantitative proteomics technology that has been used to investigate the herbicidal mechanism of 4-hydroxy-3-methoxy cinnamic acid ethyl ester on Arabidopsis thaliana. nih.gov This powerful technique allowed for the quantification of thousands of proteins, revealing significant up- and downregulation of proteins involved in key processes like photosynthesis and energy metabolism, thus providing a molecular-level understanding of the compound's mode of action. nih.gov

Mechanistic Insights into the Biological Activities of Methoxycinnamic Acid: in Vitro and Preclinical Studies

Research on Anticancer and Chemopreventive Mechanisms of Methoxycinnamic Acid

This compound and its derivatives, a class of phenolic compounds found in various plant sources, have garnered significant attention for their potential therapeutic activities, including anticancer and chemopreventive effects. mdpi.comresearchgate.netmdpi.com In vitro and preclinical studies have begun to unravel the molecular mechanisms through which these compounds exert their antitumor effects. Research indicates that their efficacy stems from the ability to induce programmed cell death, inhibit the growth and spread of cancer cells, and interfere with their reproductive cycle. mdpi.complos.orgspandidos-publications.com

Induction of Apoptosis Pathways

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.govccsenet.org This process is crucial for eliminating malignant cells without inducing an inflammatory response. The pro-apoptotic effects are mediated through several interconnected signaling pathways.

Caspase Activation and Cytochrome C Release

A critical step in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. spandidos-publications.com Studies on p-methoxycinnamic acid (p-MCA) have confirmed its ability to induce apoptosis in human colon adenocarcinoma cell lines by increasing the activity of caspase-3 and caspase-9. mdpi.com The activation of these initiator and effector caspases is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.com This pathway is triggered by the release of cytochrome C from the mitochondria into the cytosol. mdpi.comnih.govphysiology.org Once in the cytosol, cytochrome C binds with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, a complex that activates caspase-9, which in turn activates executioner caspases like caspase-3. spandidos-publications.comnih.govphysiology.org

Similarly, ferulic acid (4-hydroxy-3-methoxycinnamic acid), a prominent this compound derivative, has been shown to elevate levels of caspase-8 and -9 in breast (MCF-7) and liver (HepG2) cancer cell lines, indicating it can trigger apoptosis through both intrinsic and extrinsic pathways. tjpr.org Further research has corroborated that ferulic acid's potential apoptotic action is mediated by altering the expression of procaspase-3, procaspase-8, and procaspase-9. nih.gov

Modulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway, consisting of both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). e-century.us The ratio of these proteins is a critical determinant of cell survival or death. An increase in the Bax/Bcl-2 ratio makes the mitochondrial outer membrane more permeable, facilitating the release of cytochrome C. e-century.us

Research has demonstrated that this compound derivatives effectively modulate this ratio to favor apoptosis.

Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) , a derivative, was found to induce apoptosis in human breast cancer cells, which correlated with an increase in the pro-apoptotic Bax protein and a subsequent increase in the Bax/Bcl-2 ratio. plos.orgnih.gov

In preclinical models of colon cancer, p-methoxycinnamic acid (p-MCA) supplementation induced apoptosis by modulating the Bax/Bcl-2 ratio. mdpi.comnih.gov

Ferulic acid has been shown to upregulate Bax and downregulate Bcl-2 expression in various cancer cell lines, including osteosarcoma and non-small cell lung cancer, thereby enhancing caspase-3 activity and promoting apoptosis. e-century.usmdpi.comresearchgate.netmdpi.com

Table 1: Modulation of Apoptotic Proteins by this compound Derivatives

CompoundCancer ModelEffect on Bax (Pro-apoptotic)Effect on Bcl-2 (Anti-apoptotic)Outcome
p-Methoxycinnamic acid (p-MCA)Rat colon carcinogenesisIncreasedDecreasedInduction of Apoptosis
Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)Human breast cancer cellsIncreasedDecreased (ratio increased)Induction of Apoptosis
Ferulic acidOsteosarcoma cells (143B, MG63)UpregulatedDownregulatedInduction of Apoptosis
Ferulic acidNon-small cell lung cancer cells (NCI-H460)Upregulated-Induction of Apoptosis
Ferulic acidHuman cervical cancer cells (HeLa, Caski)IncreasedDecreasedInduction of Apoptosis

Inhibition of Cell Proliferation and Colony Formation

Beyond inducing apoptosis, this compound and its derivatives have been shown to directly inhibit the proliferation and colony-forming ability of cancer cells. This antiproliferative effect is fundamental to preventing tumor growth and progression.

p-Methoxycinnamic acid (p-MCA) extracted from brown rice demonstrated the ability to inhibit the proliferation of HT-29 colon tumor cells. mdpi.com It was also reported to interfere with the colony formation of the SW480 colon cancer cell line. mdpi.com

Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) showed a potent, dose-dependent inhibition of proliferation in multiple human breast cancer cell lines (MCF-7, T47D, and MDA-231). plos.orgresearchgate.net In colony formation assays, ACCA significantly inhibited the ability of these breast cancer cells to form colonies, and at a concentration of 200 µM, colony formation was completely blocked. plos.org

Table 2: Antiproliferative and Colony Inhibition Effects

CompoundCell LineCancer TypeObserved Effect
p-Methoxycinnamic acid (p-MCA)HT-29ColonInhibition of proliferation
p-Methoxycinnamic acid (p-MCA)SW480ColonInhibition of colony formation
Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA)MCF-7BreastDose-dependent inhibition of proliferation and colony formation
T47DBreast
MDA-231Breast

Disruption of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cellular replication. Cancer cells are characterized by dysregulated cell cycle control, leading to uncontrolled proliferation. This compound derivatives have been found to disrupt this process, causing cell cycle arrest at specific checkpoints, which prevents cancer cells from dividing.

Ferulic acid, in particular, has been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cells, including cervical and osteosarcoma cells. mdpi.commdpi.comnih.gov This arrest is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, ferulic acid can reduce the levels of cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6. e-century.usmdpi.commdpi.com These proteins are essential for the transition from the G1 phase to the S phase, where DNA replication occurs. By down-regulating these proteins, ferulic acid effectively halts the cell cycle. mdpi.comnih.gov Furthermore, ethyl p-methoxycinnamate, another derivative, has been associated with arresting the G1/S cell cycle transition. researchgate.net

Table 3: Effects on Cell Cycle Progression

CompoundCancer ModelCell Cycle Phase ArrestMechanism
Ferulic acidCervical cancer cells (HeLa, Caski)G0/G1Reduced Cyclin D1 and Cyclin E levels
Ferulic acidOsteosarcoma cells (143B, MG63)G0/G1Down-regulated CDK 2, 4, and 6
Ethyl p-methoxycinnamateEhrlich ascites tumor cellsG1/SInhibition of the c-Myc/SREBP1 pathway
p-Coumaric acidColon cancer cells (HT-29, HCT-15)Sub G1Induction of mitochondrial mediated apoptosis

Mechanisms of Anti-Angiogenic Activity

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound and its derivatives have demonstrated potential anti-angiogenic effects through various mechanisms, primarily by interfering with key signaling molecules and cellular processes involved in angiogenesis.

Suppression of Angiogenic Mitogens (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) is a potent angiogenic mitogen that plays a central role in stimulating the formation of new blood vessels. Studies have shown that derivatives of this compound can suppress the expression of VEGF. For instance, ethyl-p-methoxycinnamate, a derivative of p-methoxycinnamic acid, has been found to inhibit the synthesis of VEGF in human umbilical vein endothelial cells (HUVECs). nih.govelsevier.esscielo.br This reduction in VEGF levels is a key mechanism behind the anti-angiogenic properties of these compounds. nih.govscielo.br The suppression of VEGF can be linked to the inhibition of other pro-inflammatory and pro-angiogenic signaling pathways, such as those involving cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). scispace.comwjgnet.com

Inhibition of Endothelial Cell Functions (Proliferation, Migration, Tube Formation)

The process of angiogenesis involves several key functions of endothelial cells, including their proliferation, migration, and differentiation into tube-like structures. This compound derivatives have been shown to inhibit these critical endothelial cell functions.

Proliferation: Ethyl-p-methoxycinnamate has been observed to significantly inhibit the proliferation of HUVECs at higher concentrations. elsevier.esresearchgate.net This anti-proliferative effect is crucial in halting the expansion of the endothelial cell population required for new vessel formation. elsevier.es Similarly, ferulic acid (4-hydroxy-3-methoxycinnamic acid) has demonstrated the ability to inhibit endothelial cell proliferation in response to growth factors like basic fibroblast growth factor 1 (FGF1). mdpi.com

Migration: The migration of endothelial cells is a fundamental step in angiogenesis. Trans-ethyl p-methoxycinnamate and ferulic acid have been shown to specifically inhibit the migration of HUVECs. mdpi.comacs.org This inhibition of cell movement prevents the endothelial cells from reaching the sites where new blood vessels are needed. mdpi.com

Tube Formation: The final step in the formation of a new blood vessel is the organization of endothelial cells into a three-dimensional tubular network. Ethyl-p-methoxycinnamate has been shown to dose-dependently inhibit the formation of these tube-like structures in HUVECs cultured on Matrigel. nih.govelsevier.esresearchgate.net This disruption of endothelial cell differentiation prevents the formation of functional new blood vessels. nih.govacs.org Studies with derivatives of m-methoxycinnamic acid have also shown inhibition of neovascularization and the formation of new blood vessels in the chick chorioallantoic membrane (CAM) model. scispace.comresearchgate.netutm.my

Interference with Tumor Invasion and Metastasis

Tumor invasion and metastasis are complex processes that involve the degradation of the extracellular matrix (ECM) and the migration of cancer cells to distant sites. This compound and its derivatives have shown potential in interfering with these processes.

The epithelial-to-mesenchymal transition (EMT) is a key process by which epithelial cancer cells gain migratory and invasive properties. frontiersin.org Ferulic acid has been found to suppress metastasis in breast cancer by reversing the EMT process. researchgate.net Furthermore, matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the ECM, facilitating tumor invasion. mdpi.com Ferulic acid has been reported to reduce the mRNA expression of MMP-9. mdpi.commdpi.com Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), a derivative of ferulic acid, has also been shown to inhibit the migration and invasion of human breast cancer cells. nih.govplos.org

Selective Cytotoxicity Towards Cancer Cell Lines

An important characteristic of a potential anti-cancer agent is its ability to selectively kill cancer cells while sparing normal cells. This compound derivatives have demonstrated such selective cytotoxicity.

Studies have shown that alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) induces a dose- and time-dependent decrease in the proliferation and viability of various breast cancer cell lines (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells. nih.govplos.orgplos.org This selective action is crucial for minimizing the side effects commonly associated with chemotherapy. The mechanism of this selective cytotoxicity involves the induction of apoptosis, or programmed cell death. ACCA treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death. nih.govplos.orgplos.org Similarly, p-methoxycinnamic acid has been shown to induce apoptosis in human colon adenocarcinoma cell lines through the activation of caspases 3 and 9 and the release of cytochrome C. mdpi.com Phosphatidylcholine conjugates of cinnamic and 3-methoxycinnamic acids have also exhibited antiproliferative activity against several human cancer cell lines. rsc.org

Research on Antidiabetic and Antihyperglycemic Mechanisms of this compound

Beyond its anti-cancer properties, this compound has also been investigated for its potential in managing diabetes and hyperglycemia.

Stimulation of Insulin (B600854) Secretion from Pancreatic β-Cells

Insulin, secreted by pancreatic β-cells, is the primary hormone responsible for regulating blood glucose levels. mdpi.com Research has indicated that p-methoxycinnamic acid can stimulate insulin secretion from these cells. mdpi.commdpi.comuni.lu

Studies have shown that p-methoxycinnamic acid stimulates insulin release at basal glucose levels and enhances glucose-induced insulin secretion in perfused rat pancreas and INS-1 pancreatic β-cells. mdpi.commdpi.com The mechanism underlying this effect involves an increase in the intracellular calcium concentration ([Ca²⁺]i) in the β-cells. nih.govthieme-connect.com This increase in calcium influx occurs via the L-type Ca²⁺ channels and is independent of the closure of ATP-sensitive K⁺ channels. nih.govthieme-connect.com Furthermore, p-methoxycinnamic acid has been found to enhance the insulin-secreting activity of the antidiabetic drug glibenclamide. mdpi.com These findings suggest that p-methoxycinnamic acid may be beneficial for individuals with diabetes who have defects in glucose-stimulated insulin secretion. mdpi.com

KATP-Independent Pathways of Membrane Depolarization

Modulation of Hepatic Glucose Metabolism

The liver plays a central role in maintaining glucose homeostasis. p-Methoxycinnamic acid has been shown to modulate hepatic glucose metabolism, particularly in preclinical models of diabetes. researchgate.netnih.gov

In streptozotocin (B1681764) (STZ)-induced diabetic rats, chronic administration of p-MCA (40 mg/kg, PO, for 4 weeks) was found to reduce the excessive activities of key hepatic glucose-regulating enzymes. researchgate.netnih.gov Specifically, it increased the activity of glycolytic enzymes such as hexokinase and glucokinase, while suppressing the activity of the gluconeogenic enzyme glucose-6-phosphatase. mdpi.comnih.govnih.gov These changes were not observed in normal rats treated with p-MCA, suggesting a specific effect in the diabetic state. mdpi.comnih.gov

Enzyme Effect of p-MCA in STZ-induced Diabetic Rats Metabolic Pathway Reference
HexokinaseIncreased activityGlycolysis mdpi.comnih.govnih.gov
GlucokinaseIncreased activityGlycolysis mdpi.comnih.govnih.gov
Glucose-6-PhosphataseSuppressed activityGluconeogenesis mdpi.comnih.govnih.gov
Regulation of Glucose-Regulating Enzymes (e.g., Hexokinase, Gluco kinase, Glucose-6-Phosphatase)

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-Glucosidase)

Another mechanism through which this compound may exert its effects is by inhibiting carbohydrate-digesting enzymes in the intestine, such as α-glucosidase. mdpi.comtandfonline.com The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. tandfonline.comtandfonline.com

Mechanisms of Antiglycation Properties

This compound and its derivatives have demonstrated notable antiglycation properties through various mechanisms, primarily investigated in in vitro settings. Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications.

The primary mechanism by which this compound and its derivatives are thought to inhibit glycation is through their antioxidant activity. uni.lumdpi.com The process of glycation is closely linked with oxidative stress, where the formation of AGEs is accompanied by the production of reactive oxygen species (ROS). These ROS can further damage proteins and other macromolecules. By scavenging free radicals, this compound can interrupt this cycle of glycation and oxidation, thus preventing protein damage. mdpi.com

In studies using a bovine serum albumin (BSA)/fructose system, cinnamic acid and its derivatives, including this compound, have been shown to significantly inhibit the formation of AGEs. nih.gov Specifically, they have been observed to reduce the levels of fructosamine, an early marker of glycation, and Nε-(carboxymethyl)lysine (CML), a major AGE. nih.gov This suggests an inhibitory effect on the initial stages of the glycation process, preventing the conversion of early glycation products into more harmful, irreversible AGEs. nih.gov

Furthermore, these compounds have been found to prevent oxidative protein damage associated with glycation, such as protein carbonyl formation and the oxidation of thiol groups in BSA. nih.gov This reinforces the role of their antioxidant capacity in their antiglycation effects.

However, antioxidant activity may not be the sole mechanism. mdpi.com Other proposed antiglycation mechanisms for similar compounds include breaking the cross-linking structures in already formed AGEs, blocking the carbonyl or dicarbonyl groups in reducing sugars and Schiff bases, and inhibiting the formation of late-stage Amadori products. mdpi.com While these mechanisms have been suggested, further comprehensive studies are needed to fully elucidate the specific ways in which this compound exerts its antiglycation effects. mdpi.com

A study comparing different derivatives found that the presence of a methoxy (B1213986) group on the cinnamic acid structure resulted in a significant decrease in protein glycation inhibitory activity compared to the parent cinnamic acid. nih.gov For instance, at a concentration of 1 mM, o-methoxycinnamic acid, m-methoxycinnamic acid, and p-methoxycinnamic acid showed 20.25%, 21.45%, and 26.10% inhibition of AGE formation, respectively, which was less potent than the standard antiglycation agent aminoguanidine. mdpi.com

In another study, a newly isolated compound, 2,4-dihydroxy, 5-methoxy-cinnamic acid, demonstrated moderate antiglycation activity with an IC50 value of 355 ± 7.56 µM, which was comparable to the standard drug rutin. tandfonline.com

The antiglycation activity of p-methoxycinnamic acid is considered part of its broader antidiabetic potential, which also includes stimulating insulin secretion and inhibiting gluconeogenesis in the liver. researchgate.net

Table 1: Inhibitory Effects of this compound Derivatives on AGEs Formation

CompoundConcentration (mM)% Inhibition of AGEs Formation
o-Methoxycinnamic acid120.25 ± 2.17
m-Methoxycinnamic acid121.45 ± 1.67
p-Methoxycinnamic acid126.10 ± 1.58
Aminoguanidine (Standard)179.46 ± 0.38
Data from a study on fructose-mediated protein glycation. mdpi.com

Research on Neuroprotective Mechanisms of this compound

Research into the neuroprotective mechanisms of this compound has revealed several potential pathways through which it may exert its beneficial effects on the nervous system. These investigations have primarily focused on its ability to counteract excitotoxicity, enhance cognitive function, and interact with proteins involved in neurodegenerative diseases.

Attenuation of Excitotoxic and Oxidative Glutamate (B1630785) Neurotoxicity in Neuronal Cultures

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but in excessive concentrations, it can lead to neuronal damage and death through a process known as excitotoxicity. This is a key pathological mechanism in various neurological disorders.

Studies utilizing neuronal cultures have demonstrated that p-methoxycinnamic acid possesses significant neuroprotective activity against glutamate-induced neurotoxicity. mdpi.com In a comparative study of various phenylpropanoids, p-methoxycinnamic acid exhibited the highest potency in protecting neuronal cells from glutamate-induced damage. mdpi.com At a concentration of 1 µM, it was able to achieve a cell viability of 78%, indicating a strong protective effect. mdpi.com This suggests that p-methoxycinnamic acid can effectively interfere with the downstream signaling pathways activated by excessive glutamate, thereby preventing neuronal cell death. The exact mechanisms likely involve the modulation of glutamate receptors and the attenuation of subsequent oxidative stress, although further research is needed to fully elucidate these pathways.

Role in Cognition Enhancement and Memory Function

The potential of this compound to enhance cognitive function and memory is an emerging area of research, with a particular focus on its interaction with key enzymes involved in neurotransmission.

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

While direct studies on the regulation of acetylcholinesterase activity by this compound are limited, the broader class of cinnamic acid derivatives has been investigated for their potential as AChE inhibitors. The neuroprotective effects observed with p-methoxycinnamic acid may be partly attributable to its influence on the cholinergic system, which plays a crucial role in learning and memory. Further investigation is required to specifically determine the extent and mechanism of AChE regulation by this compound and its direct impact on cognitive processes.

Interaction with Amyloidogenic Proteins (e.g., Prion Proteins)

Amyloidogenic proteins are prone to misfolding and aggregation, forming amyloid fibrils that are a hallmark of several neurodegenerative diseases, including prion diseases and Alzheimer's disease. The ability of a compound to interfere with this aggregation process is a key area of therapeutic interest.

In the context of glycation studies, it was observed that cinnamic acid and its derivatives, including this compound, could reduce the level of amyloid cross β-structure in glycated bovine serum albumin. nih.gov This finding suggests that this compound may have the potential to inhibit the formation of amyloid-like structures, which are characteristic of amyloidogenic proteins. While this research was not conducted with specific amyloidogenic proteins like the prion protein, it provides a basis for future investigations into the direct interaction of this compound with these pathological protein aggregates. The mechanism could involve the stabilization of the native protein conformation or the direct binding to aggregation-prone regions, thereby preventing the conformational changes that lead to fibril formation.

Research on Hepatoprotective Mechanisms of this compound

This compound, particularly the para-isomer (p-methoxycinnamic acid), has been identified as a potent hepatoprotective agent in various preclinical studies. Its mechanisms of action are multifaceted, primarily revolving around its ability to mitigate oxidative stress, modulate liver enzymes, and inhibit inflammatory and fibrotic processes.

One of the key hepatoprotective mechanisms of p-methoxycinnamic acid is its direct effect on liver enzymes. encyclopedia.pub In animal models of liver injury, treatment with p-methoxycinnamic acid has been shown to positively influence the balance of oxidative stress. encyclopedia.pub This is achieved through the enhancement of hepatic antioxidant enzyme activities. encyclopedia.pub By bolstering the liver's natural defense against reactive oxygen species, p-methoxycinnamic acid helps to protect hepatocytes from oxidative damage, a common pathway in many forms of liver disease.

Furthermore, p-methoxycinnamic acid has been demonstrated to improve lipid and alcohol metabolism within the liver. encyclopedia.pub Dysregulation of these metabolic processes is a central feature of conditions such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD). By promoting healthier metabolic function, p-methoxycinnamic acid can help to prevent the accumulation of fat and other harmful metabolites in the liver.

In addition to its metabolic and antioxidant effects, p-methoxycinnamic acid also exhibits anti-inflammatory and anti-fibrotic properties. encyclopedia.pub Chronic inflammation is a driver of liver fibrosis, the excessive accumulation of extracellular matrix proteins that can lead to cirrhosis and liver failure. By inhibiting inflammatory pathways and the subsequent activation of hepatic stellate cells (the primary fibrogenic cells in the liver), p-methoxycinnamic acid can impede the progression of liver fibrosis. encyclopedia.pub

Comparative studies have indicated that phenylpropenoic acids with a methoxy group in the para position, such as p-methoxycinnamic acid, exhibit hepatoprotective activity comparable to that of silibinin, a well-known hepatoprotective compound. encyclopedia.pub This suggests that the specific chemical structure of p-methoxycinnamic acid is crucial for its therapeutic potential in liver diseases.

Table 2: Summary of Hepatoprotective Mechanisms of p-Methoxycinnamic Acid

MechanismDescription
Antioxidant Activity Enhances the activity of hepatic antioxidant enzymes, reducing oxidative stress. encyclopedia.pub
Metabolic Regulation Improves lipid and alcohol metabolism in the liver. encyclopedia.pub
Anti-inflammatory Action Inhibits inflammatory pathways within the liver. encyclopedia.pub
Anti-fibrotic Effect Impedes the process of liver fibrosis. encyclopedia.pub
Anti-apoptotic Activity Prevents the programmed cell death of hepatocytes. encyclopedia.pub

Influence on Liver Enzyme Activity and Oxidative Stress Balance

p-Methoxycinnamic acid (p-MCA) has demonstrated a significant hepatoprotective role by directly influencing liver enzyme activity and promoting a favorable oxidative stress balance. mdpi.comencyclopedia.pub In preclinical studies involving rat hepatocytes with carbon tetrachloride (CCl4)-induced toxicity, p-MCA showed protective effects comparable to silymarin, a known hepatoprotective agent, even at much lower concentrations. mdpi.comencyclopedia.pub Specifically, p-MCA was effective in preserving the plasma activities of key liver enzymes, including alkaline phosphatase (ALP), gamma-glutamyl transpeptidase (γ-GTP), and alanine (B10760859) aminotransferase (ALT). mdpi.com

A crucial aspect of its mechanism is the preservation of glutathione (B108866) (GSH) levels, a critical component of the cellular antioxidant defense system. mdpi.com In CCl4-injured rat hepatocytes, p-MCA at a concentration of 5 μM significantly maintained total GSH levels, preventing their depletion. mdpi.com Furthermore, p-MCA helps maintain the activity of enzymes involved in the GSH redox pathway, such as glutathione disulfide reductase (GR) and glutathione-S-transferase (GST), which are vital for cellular homeostasis. mdpi.com

Studies on high-fat diet-induced hyperlipidemia in rats have also highlighted the antioxidant properties of p-methoxycinnamic acid. pharmascholars.com A high-fat diet can induce significant oxidative stress, leading to a reduction in liver superoxide (B77818) dismutase (SOD) and catalase (CAT) activities, and a decrease in GSH levels. pharmascholars.com Treatment with p-methoxycinnamic acid was shown to reverse these effects, indicating its ability to mitigate oxidative stress in the liver. pharmascholars.com In models of 1,2-dimethylhydrazine-induced colon carcinogenesis, p-MCA has been shown to prevent alterations in both circulatory and tissue oxidative stress. mdpi.com

Table 1: Effect of p-Methoxycinnamic Acid on Liver Enzyme Activity and Oxidative Stress Markers

Model System Key Findings Reference
CCl4-induced liver damage in rat hepatocytes Exhibited significant protective effects on ALP, γ-GTP, and ALT enzyme activities. mdpi.com
CCl4-injured rat hepatocytes Significantly preserved total glutathione (GSH) levels and maintained the activity of glutathione disulfide reductase (GR) and glutathione-S-transferase (GST). mdpi.com
High-fat diet-induced hyperlipidemia in rats Reversed the reduction in liver superoxide dismutase (SOD), catalase (CAT), and GSH levels caused by a high-fat diet. pharmascholars.com
1,2-dimethylhydrazine-induced rat colon carcinogenesis Prevented alterations in circulatory and tissue oxidative stress. mdpi.com

Inhibition of Hepatic Inflammation, Fibrosis, and Apoptosis

This compound and its derivatives have been shown to inhibit key pathological processes in the liver, including inflammation, fibrosis, and apoptosis. mdpi.comencyclopedia.pub These compounds play a role in improving lipid and alcohol metabolism, which can contribute to reducing liver damage. mdpi.comencyclopedia.pub

In a study on N-nitrosodiethylamine (NDEA)-induced hepatocarcinogenesis in rats, p-MCA administration was found to reduce the excessive accumulation of collagen in the liver, a hallmark of hepatic fibrosis. jst.org.in This suggests that p-MCA can restore the normal hepatic appearance by promoting optimal collagen synthesis. jst.org.in Furthermore, ferulic acid, a related this compound derivative, has been shown to alleviate liver apoptosis in animal models. nih.gov

Research on fungal keratitis has also demonstrated the anti-inflammatory effects of 4-methoxycinnamic acid (MCA). researchgate.netnih.gov In this context, MCA was found to downregulate inflammatory factors such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in both mouse models and cell cultures. researchgate.netnih.gov The anti-inflammatory mechanism of MCA has been linked to the Mincle signaling pathway. researchgate.netnih.gov

Table 2: Inhibitory Effects of this compound on Hepatic Pathologies

Pathological Process Compound Key Findings Reference
Hepatic Fibrosis p-Methoxycinnamic acid Reduced excessive collagen accumulation in the liver of rats with NDEA-induced hepatocarcinogenesis. jst.org.in
Hepatic Apoptosis Ferulic acid Alleviated liver apoptosis in animal models. nih.gov
Hepatic Inflammation 4-Methoxycinnamic acid Downregulated inflammatory factors (IL-1β, TNF-α, IL-6, iNOS) in models of fungal keratitis. researchgate.netnih.gov

Research on Antimicrobial Mechanisms of this compound

Disruption of Microbial Cell Membrane Permeability and Integrity

A primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. mdpi.comnih.gov Studies have shown that p-methoxycinnamic acid (p-MCA) can increase the permeability of the cell membrane in bacteria such as colistin-resistant Acinetobacter baumannii. mdpi.comnih.gov This increased permeability leads to the leakage of cellular contents, ultimately resulting in bacterial death. mdpi.com

In research on fungal pathogens, 4-methoxycinnamic acid (MCA) was found to alter the permeability of fungal cell membranes, contributing to its antifungal effects against Aspergillus fumigatus. researchgate.netnih.gov The assessment of relative conductivity, a marker for cell membrane permeability and damage, has been used to demonstrate this effect. researchgate.net The lipophilic nature of the methyl-substituted cinnamic acids is thought to enhance their ability to disrupt microbial membranes. ijrpr.com

Inhibition of Cell Wall Synthesis

In addition to disrupting membrane permeability, this compound has been shown to inhibit the synthesis of the fungal cell wall. researchgate.netnih.gov Specifically, 4-methoxycinnamic acid (MCA) has been identified as an inhibitor of cell wall synthesis in Aspergillus fumigatus. researchgate.netnih.gov This mechanism is significant as the fungal cell wall is a crucial structure for viability and a key target for antifungal agents. The ability of cinnamic acid amides to target cell wall biosynthesis further supports this as a mechanism of action for this class of compounds. nih.gov

Suppression of Biofilm Formation

This compound has demonstrated efficacy in preventing the formation of biofilms, which are communities of microorganisms attached to a surface and a significant factor in antibiotic resistance. mdpi.comnih.govnih.gov p-Methoxycinnamic acid (p-MCA) has been shown to inhibit biofilm formation in colistin-resistant Acinetobacter baumannii. mdpi.comnih.gov For instance, p-MCA was able to reduce biofilm formation by 40.3–77.2% in a dose-dependent manner. mdpi.com

Similarly, 3-methoxycinnamic acid has been investigated for its anti-biofilm activities against Agrobacterium tumefaciens. nih.gov In studies on Chromobacterium violaceum, 4-methoxycinnamic acid (MCA) was also identified as a biofilm inhibitor. x-mol.com Furthermore, 4-methoxycinnamic acid has been shown to reduce biofilm formation by Aspergillus fumigatus at various concentrations. caymanchem.com The mechanism for this anti-biofilm activity is thought to involve the suppression of genes associated with biofilm formation. mdpi.com

Interference with Quorum Sensing Systems

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence and biofilm formation. frontiersin.orgmdpi.com this compound has been identified as an inhibitor of QS systems, representing a promising strategy to control bacterial infections. nih.govfrontiersin.orgmdpi.com

3-Methoxycinnamic acid has been shown to interfere with the QS system of Agrobacterium tumefaciens. nih.gov It achieves this by competitively inhibiting the binding of the signaling molecule 3-oxo-octanoylhomoserine lactone (3-oxo-C8-HSL) to its receptor, TraR, which in turn down-regulates virulence-related genes. nih.gov Similarly, 4-methoxycinnamic acid (MCA) has been identified as an inhibitor of acyl-homoserine lactone (AHL), a type of signaling molecule used in QS. frontiersin.orgmdpi.com In Chromobacterium violaceum, MCA has been shown to suppress the expression of QS-related genes cviI and cviR. x-mol.com By interfering with QS, this compound can inhibit the production of virulence factors and reduce the pathogenicity of bacteria. x-mol.com

Research on Anti-inflammatory Mechanisms of this compound

This compound and its derivatives have demonstrated notable anti-inflammatory properties through various mechanisms. These compounds can modulate key inflammatory pathways, leading to a reduction in the production of inflammatory mediators. mdpi.comijrpr.com

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)

Studies have shown that this compound can effectively downregulate the expression of several pro-inflammatory cytokines. For instance, 4-methoxycinnamic acid (MCA) has been observed to decrease the levels of Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in both in vivo mouse models and in vitro cell cultures of RAW264.7 macrophages. nih.govresearchgate.netresearchgate.net This anti-inflammatory effect is crucial in mitigating the inflammatory response in various conditions. nih.gov

Similarly, p-methoxycinnamic acid (p-MCA) has been shown to reduce the expression of TNF-α and IL-6. ijrpr.comnih.gov In a study on 1,2-dimethylhydrazine-induced colon carcinogenesis in rats, supplementation with p-MCA significantly reversed the increased expression of these inflammatory cytokines. nih.gov Ferulic acid, which is 4-hydroxy-3-methoxycinnamic acid, also exhibits potent anti-inflammatory effects by suppressing key proinflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com The ability of these compounds to inhibit the production of pro-inflammatory cytokines is a key aspect of their therapeutic potential. elsevier.es

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2, PGE2)

This compound and its derivatives also exert their anti-inflammatory effects by inhibiting crucial inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2). nih.govthaiscience.info Overproduction of nitric oxide (NO) and PGE2 contributes to chronic inflammation. thaiscience.info

4-methoxycinnamic acid has been found to downregulate the inflammatory factor iNOS in both C57BL/6 mice and RAW264.7 cells. nih.govresearchgate.netresearchgate.net Similarly, p-methoxycinnamic acid has been shown to decrease the expression of iNOS and COX-2 in a rat model of colon carcinogenesis. nih.gov Another derivative, 4-methoxycinnamyl p-coumarate (MCC), significantly reduced the production of NO and PGE2 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values of 8.5±0.4 µM for NO and 26.2±3.7 µM for PGE2. thaiscience.info MCC was also found to significantly inhibit iNOS enzyme activity. thaiscience.info Interestingly, while some cinnamic acid derivatives inhibit COX-2, others may have a more selective effect. thaiscience.infoinnovareacademics.in

Modulation of Key Signaling Pathways (e.g., NF-κB, AP-1, Akt, Mincle Signal Pathway)

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a major regulator of inflammation, and its inhibition is a key target for anti-inflammatory agents. mdpi.commdpi.com

NF-κB Pathway: p-Methoxycinnamic acid has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit. nih.gov Ferulic acid, a this compound derivative, inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, an inhibitory protein, thereby blocking the nuclear entry of NF-κB. mdpi.com This leads to a downregulation of pro-inflammatory genes. mdpi.com

AP-1 and Akt Pathways: 4-methoxycinnamyl p-coumarate (MCC) has been found to inhibit the phosphorylation of Akt and c-Jun, a primary component of the Activator Protein-1 (AP-1) transcription factor. scdi-montpellier.frnih.gov The anti-inflammatory effects of MCC are believed to be mediated by the downregulation of the NF-κB, Akt, and AP-1 signaling pathways. nih.govjapsonline.com Ferulic acid also regulates the PI3K/Akt signaling pathway, which is involved in various cellular processes. mdpi.comnih.gov

Mincle Signal Pathway: Research on 4-methoxycinnamic acid in the context of fungal keratitis has revealed its association with the Mincle signal pathway. nih.govresearchgate.netresearchgate.net Mincle (Macrophage-inducible C-type lectin) is a receptor that recognizes fungal components and triggers an inflammatory response. nih.gov The anti-inflammatory mechanism of 4-methoxycinnamic acid in this model was linked to this pathway. nih.govresearchgate.netresearchgate.net

Research on Antioxidant Mechanisms of this compound

This compound is recognized as a natural antioxidant. mdpi.com Its antioxidant properties are attributed to its chemical structure, which allows it to neutralize free radicals and reduce oxidative stress. pte.hu

Direct Radical Scavenging Activity (e.g., DPPH, ABTS)

The antioxidant capacity of this compound has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

One study reported that p-methoxycinnamic acid exhibited antioxidant activity against the DPPH radical, with an IC50 value of 352.6138 ppm. uns.ac.id Another study indicated that 4-methoxycinnamic acid can enhance the scavenging activity of DPPH and ABTS radicals, contributing to the total antioxidant capacity of tissues. researchgate.net The methoxy group on the cinnamic acid structure is believed to play a role in its ability to scavenge free radicals. pte.hu

Table 1: Summary of In Vitro Antioxidant Activity of p-Methoxycinnamic Acid

AssayResult (IC50)Reference
DPPH Radical Scavenging352.6138 ppm uns.ac.id

Protection Against Oxidative Damage in Cellular Systems

This compound and its derivatives have demonstrated significant cytoprotective effects against oxidative damage in a variety of in vitro cellular models. This protection is attributed to their ability to mitigate the harmful effects of reactive oxygen species (ROS), thereby preserving cellular integrity and function. The mechanisms underlying this protection involve direct radical scavenging, modulation of intracellular antioxidant systems, and regulation of stress-response signaling pathways.

Research has shown that these compounds can effectively counteract oxidative stress induced by various chemical and environmental insults. For instance, ferulic acid (4-hydroxy-3-methoxycinnamic acid), a prominent derivative, has been found to reduce the toxic effects of peroxide and hydroxyl radicals in neuronal cell systems. bibliotekanauki.pl Its protective action is linked to the direct modulation of oxidative stress. bibliotekanauki.pl The antioxidant capacity of ferulic acid and other derivatives is largely due to the phenolic hydroxyl group and the extended side chain conjugation in their structure, which can donate electrons to neutralize free radicals. uchicago.edu

In neuronal cells, E-p-methoxycinnamic acid (E-p-MCA) has been shown to protect cultured rat cortical cells from glutamate-induced neurotoxicity, a process known to involve free radicals like hydroxyl radicals and superoxide anions. nih.gov Pre-treatment with E-p-MCA significantly attenuated the formation of cellular peroxides following a glutamate challenge. nih.govnih.gov The compound was found to be more effective against neurotoxicity induced by N-methyl-D-aspartic acid (NMDA) than that induced by kainic acid. nih.govmdpi.com This neuroprotective effect is associated with the inhibition of calcium influx and the subsequent reduction in nitric oxide and cellular peroxide overproduction. nih.govnih.gov Similarly, ethyl ferulate, a lipophilic ester of ferulic acid, was found to enhance cellular resistance to glucose oxidase-mediated oxidative damage in neurons. nih.gov This cytoprotective effect was linked to its ability to induce the expression of heme oxygenase-1 (HO-1), a key defensive enzyme against oxidant challenges. nih.gov

The hepatoprotective potential of this compound derivatives against oxidative damage has also been documented. In studies using primary cultures of rat hepatocytes damaged by carbon tetrachloride (CCl4), p-methoxycinnamic acid exhibited a significant protective effect, comparable to the reference compound silybin. mdpi.com Its mechanism involves the preservation of hepatic glutathione (GSH) levels and the activity of GSH-related enzymes like glutathione disulfide reductase and glutathione-S-transferase, which are crucial for maintaining cellular homeostasis. mdpi.comresearchgate.net

Furthermore, the protective effects of these compounds extend to other cellular systems. In a study on bovine oocytes undergoing in vitro aging, a process associated with excessive ROS accumulation, supplementation with ferulic acid effectively improved the oocytes' antioxidant capacity. aging-us.com It achieved this by scavenging excess intracellular ROS and maintaining levels of glutathione (GSH) and the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). aging-us.com In human peripheral blood lymphocytes, a p-methoxycinnamic diester isolated from carnauba wax demonstrated an ability to inhibit the production of intracellular ROS. embrapa.br However, in the context of UV-induced damage, octyl methoxycinnamate was found to provide protection against the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers but not against oxidative DNA lesions in human skin fibroblasts and breast cancer cell lines. nih.gov

The following tables summarize key findings from in vitro studies on the protective effects of this compound and its derivatives against oxidative damage.

Table 1: Neuroprotective Effects of this compound Derivatives Against Oxidative Stress in Cellular Models

Compound Cell Type Stress Inducer Key Findings Reference(s)
E-p-Methoxycinnamic acid (E-p-MCA) Primary rat cortical cells Glutamate Significantly attenuated the formation of cellular peroxides; inhibited Ca2+ influx and nitric oxide overproduction. nih.govnih.govmdpi.com
Ferulic acid (FA) Neuronal cell culture Peroxide and hydroxyl radicals Significantly reduced the toxic effect of the radicals. bibliotekanauki.pllodz.pl
Ethyl ferulate (EFE) Rat neurons Glucose oxidase Enhanced cellular resistance to oxidative damage via induction of heme oxygenase-1 (HO-1). nih.gov

| Ferulic acid (FA) | HT22 cells | Palmitic acid | Effectively reduced the level of oxidative stress. | mdpi.com |

Table 2: Hepatoprotective and Other Cytoprotective Effects of this compound Derivatives

Compound Cell Type Stress Inducer Key Findings Reference(s)
p-Methoxycinnamic acid (p-MCA) Primary rat hepatocytes Carbon tetrachloride (CCl4) Preserved hepatic glutathione (GSH) levels and activity of related enzymes. mdpi.comresearchgate.net
Ferulic acid (FA) Bovine oocytes In vitro aging Decreased intracellular ROS, maintained GSH levels, and preserved antioxidant enzyme (CAT, SOD) activity. aging-us.com
p-Methoxycinnamic diester Human peripheral blood lymphocytes Hydrogen peroxide Inhibited the production of intracellular reactive oxygen species. embrapa.br

| Octyl Methoxycinnamate (OMC) | Human skin fibroblasts (GM00498), Human breast cancer cells (MCF-7) | UV exposure | Did not provide significant protection against the induction of oxidative DNA lesions (Fpg-sensitive sites). | nih.gov |

Structure Activity Relationship Sar Investigations of Methoxycinnamic Acid

Impact of Methoxy (B1213986) Group Position on Biological Activities

The location of the methoxy (-OCH3) group on the phenyl ring of cinnamic acid is a critical determinant of its pharmacological profile. Research has consistently shown that the positioning—ortho (o-), meta (m-), or para (p-)—significantly modulates the compound's bioactivity.

Comprehensive studies have demonstrated that the presence of the -OCH3 group, particularly in the para position relative to the propenoic acid side chain, is a key structural feature for high antidiabetic activity. nih.govmdpi.com For instance, p-methoxycinnamic acid (p-MCA) has been shown to exhibit potent α-glucosidase inhibitory activity, which is beneficial for managing diabetes. mdpi.comnih.gov In fact, its inhibitory effect on yeast α-glucosidase was found to be the highest among various screened cinnamic acid derivatives. mdpi.com The para position of the methoxy group is also crucial for strong hepatoprotective and neuroprotective potential. nih.gov Studies on rat hepatocytes indicated that phenylpropenoic acids with an -OCH3 group in the para position, such as p-MCA, exhibit significant hepatoprotective activity, comparable to the standard drug silybin. nih.govencyclopedia.pub

In the context of neuroprotection, the para-methoxy group appears to play a vital role. nih.gov Comparative studies revealed that E-p-methoxycinnamic acid showed stronger neuroprotective activity against glutamate-induced neurotoxicity than its ortho or meta counterparts. nih.gov Similarly, for repressing gene expression in the Type III Secretion System (T3SS) of Dickeya dadantii, the para isomers of methoxycinnamic acid were inhibitory, while the ortho and meta isomers were not. nih.gov

While the para position is often associated with enhanced activity, other substitutions also confer specific properties. For example, it has been reported that a meta-hydroxy or p-methoxy group on cinnamic acid promotes effective insulin-releasing activity. nih.govajol.info However, a study on insulin (B600854) secretion found that while p-methoxycinnamic acid was effective, the combination of a para-hydroxy and meta-methoxy group (as in ferulic acid) exhibited the highest insulin-secreting activity among the tested derivatives. mdpi.com

The influence of the methoxy group's position on antimicrobial activity has also been noted. Against Escherichia coli, the p-methoxy substituent led to significantly better antimicrobial activity compared to unsubstituted cinnamic acid or those with electron-withdrawing groups. researchgate.net

Table 1: Impact of Methoxy Group Position on Various Biological Activities

Biological Activity ortho-Methoxycinnamic Acid (o-MCA) meta-Methoxycinnamic Acid (m-MCA) para-Methoxycinnamic Acid (p-MCA) Source(s)
Neuroprotection Little to no effect Little to no effect Strong neuroprotective activity nih.gov
α-Glucosidase Inhibition Less potent Less potent Highest inhibitory activity mdpi.com
Insulin Secretion Not specified Less effective than p-MCA Effective insulin-releasing properties nih.govajol.info
Hepatoprotection Not specified Not specified Potent hepatoprotective activity nih.govencyclopedia.pub
Antimicrobial (vs. E. coli) Less potent Less potent Significant antimicrobial activity researchgate.net
T3SS Gene Expression Inhibition No inhibitory activity No inhibitory activity Inhibitory activity observed nih.gov

Significance of the α,β-Unsaturated Carboxyl Moiety in Bioactivity

The α,β-unsaturated carboxyl moiety is a fundamental pharmacophore of cinnamic acid and its derivatives, playing a crucial role in their biological activities. nih.govtheaic.org This functional group consists of a carboxylic acid group conjugated with a carbon-carbon double bond.

This structural feature is considered a Michael acceptor, a reactive site that can interact with biological nucleophiles, such as thiol groups in proteins, which is a mechanism often employed in the design of anticancer drugs. researchgate.net The reactivity of this moiety is integral to many of the compound's pharmacological effects.

Studies on neuroprotection have underscored the importance of the α,β-unsaturated carboxyl group. Derivatives lacking this moiety, such as cinnamaldehyde (B126680) and various acetophenones, demonstrated significantly less neuroprotective activity compared to compounds that possessed it. nih.gov Furthermore, the geometry of the double bond is important; phenylpropanoids with a trans-double bond are more potent neuroprotective agents than those with a cis form or a saturated side chain (phenylalcohol form). nih.gov The presence of the double bond and the specific geometry of cinnamic acid are also considered necessary for its Peroxisome Proliferator-Activated Receptor (PPAR) agonistic activity, which is relevant to its antihyperglycemic effects. jocpr.com

The entire propenoic acid side chain, including the double bond and the carboxyl group, is critical. Modifications to this chain can significantly alter bioactivity. For instance, the replacement of the carboxyl group of cinnamic acid with alcohol or aldehyde groups did not lead to an increase in Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, highlighting the importance of the carboxylic acid function for this specific activity. mdpi.com

Influence of Derivatization (e.g., Esterification, Phospholipid Conjugation) on Efficacy and Specificity

To enhance the therapeutic potential and overcome limitations like low bioavailability, this compound has been subjected to various chemical modifications, primarily through esterification and phospholipid conjugation. mdpi.comresearchgate.net These derivatizations can improve lipophilicity, which may enhance permeability through biological membranes and, consequently, bioavailability. ontosight.ai

Esterification: The conversion of the carboxylic acid group of p-methoxycinnamic acid into various esters has been explored to create more lipophilic derivatives. nih.gov For instance, ethyl p-methoxycinnamate (Ep-MCA) has shown significant biological activities, including potent inhibition of α-glucosidase, comparable to the parent acid. mdpi.comnih.gov The synthesis of long-chain alkyl esters of p-methoxycinnamic acid has also been reported, with these derivatives being explored as lipophilic additives with antioxidant activity for various industries. nih.gov Octyl methoxycinnamate (OMC), for example, has demonstrated better antioxidant activity than ascorbic acid and the free form of p-MCA, along with good antimicrobial activity. mdpi.com

Phospholipid Conjugation: A more advanced strategy to improve bioavailability and efficacy involves the conjugation of this compound with phospholipids (B1166683). mdpi.comnih.gov This approach aims to create bioconjugates with increased stability in systemic circulation. mdpi.com Studies have shown that conjugating cinnamic and 3-methoxycinnamic acids with phospholipids can lead to superior anticancer activity compared to the free acids. nih.govresearchgate.netrsc.org For example, phosphatidylcholines containing 3-methoxycinnamic acid residues have been synthesized and evaluated for their antiproliferative activity. rsc.org These conjugates have demonstrated improved activity and selectivity toward cancer cell lines. rsc.orgrsc.org The conjugation of the active substance with phospholipids is considered one of the most effective strategies to enhance bioavailability. nih.gov Research on a phospholipid complex of ethyl p-methoxycinnamate confirmed that oral administration in mice resulted in a twofold increase in the ester's concentration in the system. nih.gov

These derivatization strategies highlight that while the core structure of this compound provides the basis for bioactivity, targeted chemical modifications can significantly enhance its therapeutic efficacy and specificity.

Table 2: Effects of Derivatization on this compound

Derivatization Method Derivative Example Observed Effect Source(s)
Esterification Ethyl p-methoxycinnamate (Ep-MCA) Potent α-glucosidase inhibition, anti-amnestic properties nih.govmdpi.comencyclopedia.pub
Esterification Octyl methoxycinnamate (OMC) Enhanced antioxidant and antimicrobial activity mdpi.com
Phospholipid Conjugation 3-methoxycinnamoyl-phosphatidylcholine Enhanced antiproliferative activity and selectivity against cancer cells nih.govresearchgate.netrsc.org
Phospholipid Conjugation Ethyl p-methoxycinnamate-phospholipid complex 2-fold increase in systemic concentration (in mice) nih.gov

Comparative SAR Studies with Other Cinnamic Acid Derivatives

The biological activities of this compound are often evaluated in comparison to other naturally occurring cinnamic acid derivatives, such as those with hydroxyl substitutions (e.g., p-coumaric acid, caffeic acid) and those with both hydroxyl and methoxy groups (e.g., ferulic acid, isoferulic acid). These comparative studies provide valuable insights into the specific roles of different substituents on the phenyl ring.

In the context of α-glucosidase inhibition, the methoxy group was found to confer higher potency than a hydroxyl group. mdpi.com p-methoxycinnamic acid demonstrated the highest inhibitory activity against yeast α-glucosidase, surpassing its hydroxylated counterpart, p-coumaric acid. mdpi.comnih.gov However, for inhibiting porcine pancreatic α-amylase, the trend was reversed; hydroxyl groups enhanced the inhibitory effects, while methoxy groups had a minor impact. The order of activity was reported as caffeic acid > isoferulic acid > p-coumaric acid > ferulic acid > p-methoxycinnamic acid. mdpi.com

Regarding hepatoprotective activity against CCl4-induced liver damage, both hydroxyl and methoxy substituents were studied. While 3,4-dihydroxycinnamic acid (caffeic acid) is known for its hepatoprotective properties, studies showed that p-methoxycinnamic acid also exhibits potent activity, comparable to silybin. nih.govencyclopedia.pubjocpr.com

For neuroprotective activity, a para-methoxy group was found to be more effective than a para-hydroxy substitution. E-p-methoxycinnamic acid showed stronger neuroprotective activity than E-p-coumaric acid and E-caffeic acid. nih.gov

The type and position of the substituent also influence intestinal absorption. Methylated polyphenols generally show higher oral absorption and metabolic stability than their hydroxylated forms. mdpi.com However, one study found that the relative permeation value for p-methoxycinnamic acid across Caco-2 monolayers was slightly lower than that for p-coumaric acid. nih.govmdpi.com

Table 3: Comparative Biological Activity of Cinnamic Acid Derivatives

Biological Activity p-Methoxycinnamic Acid (p-MCA) p-Coumaric Acid (p-CA) Caffeic Acid (CA) Ferulic Acid (FA) Source(s)
α-Glucosidase Inhibition Highest activity Lower activity than p-MCA Not specified Lower activity than p-MCA mdpi.com
Pancreatic α-Amylase Inhibition Lower activity Higher activity than p-MCA Highest activity Higher activity than p-MCA mdpi.com
Neuroprotection Stronger activity Weaker activity Weaker activity Not specified nih.gov
Hepatoprotection Potent activity Active Potent activity Active nih.govencyclopedia.pubjocpr.com
Insulin Secretion Effective Not specified Not specified Highest activity mdpi.com
Intestinal Permeation (Caco-2) 73.2 ± 7.6% 84.1 ± 2.2% Not specified Not specified nih.govmdpi.com

Computational and Theoretical Approaches in Methoxycinnamic Acid Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a methoxycinnamic acid derivative, and a protein target. These studies provide critical information on binding affinity, which is often quantified as binding energy (in kcal/mol), and the specific amino acid residues involved in the interaction.

Research has employed molecular docking to explore the potential of this compound derivatives against various therapeutic targets. For instance, studies on derivatives of ferulic acid (4-hydroxy-3-methoxycinnamic acid) have identified promising candidates for cancer therapy. One such derivative, 4-(4-methyl)benzoyloxy-3-methoxycinnamic acid, demonstrated a strong potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor, with a calculated binding free energy of -8.81 kcal/mol. fip.orgfip.org The methyl substitution was found to enhance hydrophobic interactions with amino acids in the EGFR binding site. fip.orgfip.org

Similarly, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid was evaluated as an inhibitor of the cyclooxygenase-1 (COX-1) enzyme, which is involved in inflammation. The docking results revealed a binding energy of -8.28 kcal/mol, which was more favorable than that of the parent compound, ferulic acid (-6.27 kcal/mol), suggesting enhanced activity. researchgate.netfip.org In another study targeting breast cancer, ferulic acid was docked against multiple receptors associated with the MCF-7 cell line. The most favorable interaction was observed with the receptor 2IOG, exhibiting a binding affinity of -6.96 kcal/mol, characterized by numerous hydrophobic and polar hydrogen interactions. nih.govresearchgate.netnih.gov

Furthermore, in silico analyses have predicted that thiourea (B124793) derivatives of m-methoxycinnamic acid can inhibit both EGFR kinase and COX-2, with the N atom of the derivative acting as a hydrogen bond acceptor with residue Gly526 of COX-2. utm.my Docking of p-methoxycinnamic acid derivatives against COX-1 has also shown that the primary interactions occur with key arginine residues within the active site. innovareacademics.in

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Key Findings
4-(4-methyl)benzoyloxy-3-methoxycinnamic acidEpidermal Growth Factor Receptor (EGFR)3W33-8.81Strong potential as an EGFR inhibitor for breast cancer. fip.orgfip.org
4-(4-methoxy)benzoyloxy-3-methoxycinnamic acidCyclooxygenase-1 (COX-1)1CQE-8.28Predicted to have greater anti-inflammatory activity than ferulic acid. researchgate.net
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)MCF-7 Receptor2IOG-6.96Optimal interaction involving 12 hydrophobic and 4 polar hydrogen bonds. nih.govresearchgate.net
Thiourea derivatives of m-methoxycinnamic acidEGFR Kinase & COX-2-Not specifiedPredicted anti-angiogenesis mechanism via dual inhibition. utm.my
p-Methoxycinnamic acid derivativesCyclooxygenase-1 (COX-1)6Y3CNot specifiedInteractions primarily involve arginine residues in the active site. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.com By identifying the key physicochemical properties, or "descriptors," that influence a compound's activity, QSAR models can be used to predict the efficacy of new, unsynthesized molecules, guiding the design of more potent therapeutic agents. jocpr.comnih.gov

QSAR studies on cinnamic acid derivatives have revealed that their diverse biological activities are governed by a combination of electronic, steric, and hydrophobic properties. igi-global.com A 2D-QSAR analysis of various cinnamic acid hybrids showed that parameters like hydrophobicity, molar refractivity (a measure of volume and polarizability), and electronic substituent effects (Hammett constants) are crucial for their antitumor, immunosuppressive, and enzyme-inhibiting activities. igi-global.com

For more specific applications, 3D-QSAR models have been developed. A study on cinnamic acid derivatives as antimalarial agents against Plasmodium falciparum yielded a statistically significant model (r > 0.83, predictive r² > 0.61). asianpubs.org The key descriptors in this model were the van der Waals 1,4 energy, the energy of the lowest unoccupied molecular orbital (LUMO), and the principal moment of inertia, providing structural insights for designing novel antimalarial compounds. asianpubs.org In the context of cancer, a QSAR study on cinnamic acid analogues as EGFR inhibitors highlighted that the electronic properties of the compounds are the primary determinants of their inhibitory activity. researchgate.net Another QSAR model, developed to describe the antitubercular activity of cinnamic acid derivatives, also found that geometrical and electronic properties were the most relevant descriptors. nih.gov

Activity StudiedQSAR Model TypeKey DescriptorsModel Statistics
Antitumor, Immunosuppressive, Enzyme Inhibition2D-QSARHydrophobicity, Molar Refractivity (MR), Molar Volume, Hammett constants (σ)Importance of lipophilicity, electron, and stereochemical factors identified. igi-global.com
Antimalarial (anti-Plasmodium falciparum)3D-QSARvan der Waals 1,4 energy, LUMO energy, Principal moment of inertiar > 0.83, Predictive r² > 0.61
Anti-EGFR (Anticancer)MLRElectronic propertiesElectronic properties identified as governing factors of activity. researchgate.net
Antitubercular (anti-Mycobacterium tuberculosis)MLRGeometrical and Electronic propertiesModel successfully validated internally and externally. nih.gov
Antifungal (against Pythium sp)-Constitutional, topological, geometrical, and electronic descriptorsModels developed to predict growth inhibition. conicet.gov.ar

In Silico Predictions of Bioactivity and Mechanistic Pathways

Beyond docking and QSAR, other in silico methods are used to predict a broader range of biological activities and to hypothesize the mechanistic pathways through which these compounds exert their effects. These predictions can encompass pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and specific biological functions.

For example, the bioactivity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid was predicted using the PASS (Prediction of Activity Spectra for Substances) Online tool. The results suggested a high probability of anti-inflammatory (Pa = 0.683) and anti-thrombotic (Pa = 0.589) activities. researchgate.netfip.org Such predictions help to prioritize compounds for further experimental testing. In silico analysis also predicted that thiourea derivatives of m-methoxycinnamic acid exert anti-angiogenic effects by inhibiting EGFR kinase and COX-2. utm.my

ADMET prediction is crucial for evaluating the drug-likeness of a compound. An in silico ADMET study of ferulic acid (4-hydroxy-3-methoxycinnamic acid) predicted favorable pharmacokinetic properties, including a high intestinal absorption rate of 94.87% and that it is not a substrate for major metabolic enzymes like CYP2D6 or CYP3A4, suggesting it would be an ideal drug candidate. nih.govresearchgate.netnih.gov

Computational methods can also shed light on reaction mechanisms. Theoretical studies have been used to propose mechanistic pathways for the photodegradation of 2-ethylhexyl 4-methoxycinnamate, a common sunscreen agent, identifying potential degradation products. researchgate.net For p-methoxycinnamic acid, a proposed mechanism for its ability to stimulate insulin (B600854) secretion involves an increase in calcium ion (Ca2+) influx through L-type Ca2+ channels in pancreatic β-cells. mdpi.com

Compound/DerivativePrediction TypePredicted Activity/PropertyKey Findings
4-(4-methoxy)benzoyloxy-3-methoxycinnamic acidBioactivity (PASS Online)Anti-inflammatory (Pa=0.683), Anti-thrombotic (Pa=0.589)High probability of being active as an anti-inflammatory and anti-thrombotic agent. researchgate.netfip.org
Ferulic acidADMET (pkCSM)High intestinal absorption (94.87%), Not a substrate for CYP2D6/CYP3A4Predicted to be an ideal drug candidate with good pharmacokinetic properties. nih.govresearchgate.net
Thiourea derivatives of m-methoxycinnamic acidMechanistic PathwayAnti-angiogenesis via EGFR kinase and COX-2 inhibitionThe mechanism for its potential anti-angiogenic effects was proposed. utm.my
p-Methoxycinnamic acidMechanistic PathwayInsulin secretagogueMechanism suggested to involve increased Ca2+ influx through L-type channels. mdpi.com

Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of ligand-protein complexes, analyze conformational changes, and understand the influence of the solvent environment.

MD simulations have been used to validate and refine the results of molecular docking studies. For instance, the complex of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid with the COX-1 enzyme was subjected to MD simulations, which confirmed that the ligand formed a more stable interaction with the protein compared to ferulic acid. researchgate.netfip.org Similarly, the stability of the ferulic acid-2IOG receptor complex was validated through MD simulations. The results showed a low root mean square fluctuation (RMSF) of 1.713 Å, indicating a stable complex, and the radius of gyration (Rg) remained steady, suggesting few conformational changes during the simulation. nih.govresearchgate.netnih.gov

Conformational analysis, often aided by computational methods, is key to understanding a molecule's properties. The photoresponsive behavior of ortho-methoxy-cinnamic acid (OMCA) in micellar solutions is being investigated using MD simulations to understand how its trans-cis photoisomerization affects micelle formation and stability. nwo.nl The dissolution behavior of trans-p-Methoxycinnamic acid has also been explored using molecular simulations, which revealed the dominant role of hydrogen bonding interactions between the compound and solvent molecules. researchgate.net

Quantum chemical studies combined with potential energy profile analysis have been used to determine the most stable conformations of this compound isomers. For trans-2-methoxycinnamic acid, the s-cis conformer was found to be more energetically favored than the s-trans conformer. researchgate.net In a sophisticated experimental and theoretical study, eight different stable conformers of trans-3-methoxycinnamic acid were predicted and experimentally detected, highlighting the significant conformational flexibility of this molecule. uva.es

CompoundSimulation/Analysis TypeKey Findings
4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid-COX-1 complexMolecular DynamicsRevealed better stability and interactions compared to the ferulic acid complex. researchgate.netfip.org
Ferulic acid-2IOG receptor complexMolecular DynamicsConfirmed complex stability with low RMSF (1.713 Å) and stable Rg (~1.000 Å). nih.govresearchgate.net
trans-p-Methoxycinnamic acidMolecular Simulation (Hirshfeld, RDF)Showed that hydrogen bonding interactions with solvent are key to its dissolution behavior. researchgate.net
trans-2-methoxycinnamic acidPotential Energy Profile AnalysisThe s-cis conformer was identified as being more stable than the s-trans conformer. researchgate.net
trans-3-methoxycinnamic acidRotational Spectroscopy & Theoretical PredictionEight stable, essentially planar conformers were identified, demonstrating conformational diversity. uva.es

Future Directions and Emerging Research Avenues for Methoxycinnamic Acid

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

While methoxycinnamic acid is a known plant metabolite, the precise enzymatic steps of its formation are not fully elucidated. Future research will focus on identifying and characterizing the specific enzymes, such as novel CoA ligases or promiscuous enzymes, involved in its biosynthesis. researchgate.net For instance, the involvement of 4-methoxycinnamic acid in the biosynthesis of phenylphenalenones in plants like Anigozanthos preissii suggests unique enzymatic pathways that warrant further investigation. researchgate.net

Metabolic engineering presents a powerful strategy for the overproduction of this compound and its derivatives. acs.org Scientists are engineering microbial hosts like Escherichia coli and Corynebacterium glutamicum to serve as cellular factories. researchgate.netscispace.com Key strategies include:

Pathway Optimization: Enhancing the flux through the shikimic acid pathway, which provides the aromatic precursors for this compound. d-nb.info

Enzyme Engineering: Introducing and optimizing genes for enzymes like tyrosine ammonia (B1221849) lyase (TAL) and 4-cinnamate coenzyme A ligase (4CL) to convert precursors into the desired compounds. scispace.comd-nb.info

Methyl Donor Supply: Developing systems to increase the availability of methyl donors, such as S-adenosyl-L-methionine (SAM), which is crucial for the methylation step in forming this compound. researchgate.net

These approaches aim to create high-yield, sustainable production platforms using renewable feedstocks like glucose. scispace.com

Development of Advanced Synthetic Methodologies for Novel this compound Derivatives

To enhance the bioavailability and therapeutic efficacy of this compound, researchers are developing advanced synthetic methods to create novel derivatives. mdpi.comrsc.org A significant area of focus is lipophilization—increasing the compound's fat-solubility—by attaching it to lipids like phospholipids (B1166683) or long-chain fatty acids. mdpi.comrsc.org

Key synthetic strategies being explored include:

Enzymatic Synthesis: Using lipases as biocatalysts for esterification and transesterification reactions provides a greener, more selective alternative to traditional chemical synthesis. mdpi.comresearchgate.net Reactions catalyzed by enzymes like Novozym 435 have successfully produced various esters, including octyl methoxycinnamate and phospholipid derivatives. mdpi.com

Modern Chemical Reactions: The application of methods like the Knoevenagel condensation for producing long-chain alkyl esters and the Heck coupling reaction are being refined for higher yields and more environmentally friendly conditions. mdpi.commdpi.comnih.gov

Innovative Technologies: The use of microwave and ultrasound irradiation is being explored to accelerate reaction times and improve yields in solvent-free conditions, contributing to sustainable chemistry. mdpi.combeilstein-journals.org

These methodologies are enabling the creation of a diverse library of this compound derivatives, such as amides and conjugates with other bioactive molecules, for future pharmacological screening. beilstein-journals.orgmdpi.com

Examples of Synthesized this compound (MCA) Derivatives
Derivative TypeSynthetic MethodPotential ApplicationReference
Octyl Methoxycinnamate (OMC)Enzymatic EsterificationUV Filter, Antimicrobial mdpi.com
Phospholipid Derivatives (p-MCA-LPC, p-MCA-PC)Enzymatic InteresterificationEnhanced Bioavailability, Anticancer mdpi.comrsc.org
Long-Chain Alkyl EstersKnoevenagel CondensationEnhanced Bioavailability mdpi.comnih.gov
Primaquine-Cinnamic Acid ConjugatesAmide/Acylsemicarbazide FormationAnticancer, Antiviral mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand how this compound functions within a biological system, future research will heavily rely on the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the molecular changes induced by the compound.

A recent study on ulcerative colitis demonstrated the power of this approach, integrating 16S rRNA gene sequencing, colon transcriptomics, and metabolomics. acs.org It revealed that the therapeutic effects of a beneficial bacterium were linked to metabolic changes, including the modulation of the PI3K-Akt signaling pathway, a pathway that (E)-4-methoxycinnamic acid is known to affect. acs.org Similarly, metabolomics profiling of different pepper cultivars identified 2-methoxycinnamic acid as a key differentiating metabolite, suggesting its role in plant biochemistry and its potential as a marker for breeding programs. metwarebio.com

Future studies will apply these integrated strategies directly to this compound to:

Identify novel protein targets.

Map the complex signaling networks it modulates.

Discover biomarkers of its efficacy.

This comprehensive data will be crucial for elucidating its mechanisms in diseases like cancer, diabetes, and neurodegenerative disorders. mdpi.com

Innovative Analytical Platforms for this compound Profiling

The development of more sensitive and high-throughput analytical platforms is essential for accurately profiling this compound and its metabolites in complex biological and environmental samples. Current research utilizes techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UPLC-Mass Spectrometry (UPLC-MS/MS). mdpi.commetwarebio.comresearchgate.net

Future innovations will likely involve:

Enhanced Mass Spectrometry: Coupling advanced MS techniques with sophisticated separation methods to achieve lower detection limits and more comprehensive metabolite identification.

High-Resolution Imaging: The use of mass spectrometry imaging (MSI) to visualize the spatial distribution of this compound and its derivatives within tissues, providing insights into its uptake, metabolism, and site of action.

Vibrational Spectroscopy: Advanced techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy will be used for detailed conformational and structural analysis of this compound and its derivatives. researchgate.net

Integrated Databases: The creation of extensive, curated databases of this compound-related compounds to improve the speed and accuracy of identification in widely-targeted metabolomics studies. metwarebio.com

These analytical advancements will support everything from metabolic engineering efforts to clinical studies.

Investigation of this compound in Complex Biological Systems and Interactions

While many studies have demonstrated the effects of this compound in cell cultures (in vitro), the future of research lies in understanding its activity in more complex biological systems. This includes moving beyond simple animal models to investigate its effects on the gut microbiome, its interactions within whole organisms, and its potential in human disease models.

Current research has already shown that p-methoxycinnamic acid is metabolized by gut microbes and can modulate liver oxidative stress and dyslipidemia in mice fed a high-fat diet. rsc.orgnih.gov It also exhibits neuroprotective effects in various mouse models. mdpi.comresearchgate.net Future investigations will expand on this by:

Utilizing Human-relevant Models: Employing advanced models such as organ-on-a-chip systems and 3D organoids to better predict human responses.

Studying the Gut-Brain Axis: Investigating how this compound and its microbial metabolites influence the communication between the gut and the central nervous system, particularly in the context of neurodegenerative and psychiatric disorders.

Exploring Host-Pathogen Interactions: Examining how this compound modulates the immune response and microbial communities during infection. mdpi.com

These studies will provide a more nuanced understanding of how this compound interacts with complex biological systems, paving the way for its therapeutic application.

Sustainable Production and Biotechnological Applications of this compound

With a growing demand for natural and sustainably sourced compounds, future research will focus on eco-friendly methods for producing this compound. valuates.comdataintelo.commarketresearchintellect.com The "biorefinery" concept, which uses renewable biomass like agricultural waste to produce valuable chemicals, is central to this effort. acs.orgnih.gov

Key areas for future development include:

Whole-Cell Biocatalysis: Optimizing engineered microbes to act as "whole-cell catalysts" that can convert renewable feedstocks, such as lignin-derived aromatic compounds, directly into this compound. nih.govsjtu.edu.cn

Enzymatic Processes: Expanding the use of immobilized enzymes for the synthesis of this compound derivatives, which allows for catalyst recycling and reduces waste. mdpi.comresearchgate.net

Green Chemistry Principles: Further developing synthetic methods that minimize the use of hazardous organic solvents and energy, such as microwave-assisted and solvent-free reactions. mdpi.com

These biotechnological applications are not only for therapeutic agents but also for the food and cosmetic industries, where this compound can be used as a natural antimicrobial agent or a building block for UV-filters. mdpi.comijarsct.co.in

Sustainable Production Strategies for this compound (MCA)
StrategyDescriptionKey AdvantageReference
Metabolic EngineeringModifying microbes (e.g., E. coli) to produce MCA from simple sugars.Uses renewable feedstocks, scalable. acs.orgscispace.com
Whole-Cell BiocatalysisUsing entire microbial cells as catalysts to convert substrates like ferulic acid to MCA.Reduces need for enzyme purification. sjtu.edu.cn
Enzymatic SynthesisUsing isolated enzymes (e.g., lipases) for specific reactions like esterification.High selectivity, mild reaction conditions. mdpi.comresearchgate.net
Lignin (B12514952) ValorizationBreaking down lignin from plant biomass to yield aromatic precursors for MCA.Upcycles agricultural waste. nih.gov

Synergistic Research with Other Bioactive Compounds

The future of this compound research will also involve exploring its synergistic potential when combined with other compounds. This approach can lead to enhanced therapeutic effects and may help overcome issues like drug resistance.

Studies have already shown promising synergies:

Antidiabetic Effects: p-Methoxycinnamic acid acts synergistically with the sulfonylurea drug glibenclamide to stimulate insulin (B600854) secretion. mdpi.com

Antimicrobial Activity: It enhances the efficacy of the antibiotic colistin (B93849) against resistant strains of Acinetobacter baumannii. mdpi.com

Antioxidant Activity: When mixed with other phenolic acids like ferulic acid or caffeic acid, it can produce a synergistic antioxidant effect that is greater than the sum of the individual compounds. researchgate.net

Future research will systematically screen for synergistic combinations of this compound with other natural products and conventional drugs. This could lead to the development of novel combination therapies for a wide range of conditions, from metabolic disorders to infectious diseases and cancer. researchgate.netmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural properties of methoxycinnamic acid derivatives?

  • Methodological Answer: Structural characterization typically employs spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), complemented by computational modeling. For example, the IUPAC name and molecular formula of 3,4-dithis compound (C₁₁H₁₂O₄) are validated using databases like NIST Chemistry WebBook, which provides standardized spectral data for cross-referencing .

Q. What are the primary natural sources of this compound, and how are they isolated for pharmacological research?

  • Methodological Answer: Methoxycinnamic acids, such as 3-hydroxy-4-methoxycinnamic acid, are naturally found in plants like Cinnamomum cassia (cassia bark). Isolation involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification (e.g., HPLC). The peel of Cinnamomum cassia is a documented source, requiring phytochemical profiling to confirm purity .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodological Answer: Laboratories must ensure adequate ventilation, use personal protective equipment (PPE) to prevent skin contact, and employ containment strategies like dry sand or absorbent materials for spills. Wastewater contaminated with this compound derivatives requires neutralization before disposal to comply with environmental regulations .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the metabolic pathways of this compound in vivo?

  • Methodological Answer: In vivo studies require controlled dosing (e.g., apple snacks as a dietary source of 3′,4′-dihydroxycinnamic acid) and timed urine/fecal sample collection. LC-MS/MS with selected reaction monitoring (SRM) is used to track metabolites like 3′-methoxycinnamic acid-4′-sulfate. Dose-response relationships and confounding variables (e.g., gut microbiota variability) must be accounted for .

Q. How can researchers address high variability in urinary excretion data of this compound metabolites?

  • Methodological Answer: Non-normal distributions in excretion data (e.g., large SEMs) necessitate non-parametric statistical tests. Variability can be expressed as the quotient of largest/smallest values rather than traditional error margins. Bootstrapping or log-transformation may stabilize variance, while replicate studies improve reliability .

Q. What advanced chromatographic and mass spectrometry techniques are employed to quantify this compound metabolites in biological samples?

  • Methodological Answer: LC-MS/MS with electrospray ionization (ESI) in negative ion mode is standard. For example, quantification of 4′-hydroxy-3′-methoxycinnamic acid uses SRM transitions (e.g., m/z 193→134) and collision energy optimization. When commercial standards are unavailable, surrogate calibration curves (e.g., using structurally similar compounds) are validated for semi-quantitative analysis .

Q. How can systematic reviews integrate heterogeneous studies on this compound’s bioactivity?

  • Methodological Answer: Systematic reviews require predefined inclusion criteria (e.g., observational vs. intervention studies) and statistical expertise to harmonize data. Meta-analyses may combine case-control and cohort studies by standardizing effect sizes (e.g., odds ratios) and assessing publication bias. Dose-response meta-analyses are feasible if exposure levels are consistently reported .

Q. What metabolic pathways explain the conversion of this compound to benzoic acid derivatives?

  • Methodological Answer: Demethylation and dehydrogenation by gut microbiota convert 4′-hydroxy-3′-methoxycinnamic acid to 3′,4′-dihydroxycinnamic acid, which undergoes α-oxidation to yield 3,4-dihydroxybenzoic acid. Phase II conjugates (e.g., sulfates) are identified via enzymatic hydrolysis and isotopic labeling .

Data Presentation Guidelines

  • Raw Data Handling: Large datasets (e.g., metabolomics profiles) should be appended, while processed data (e.g., normalized metabolite concentrations) are included in the main text. Tables must specify SEMs and variability metrics .
  • Reproducibility: Detailed protocols for extraction, chromatography, and statistical analysis (e.g., R or Python scripts) should be archived in public repositories like Metabolomics Workbench .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.